5-Methoxy-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKXTVYGHYXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511671 | |
| Record name | 5-Methoxy-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132227-03-3 | |
| Record name | 5-Methoxy-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxy-1,3-benzoxazole: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 5-Methoxy-1,3-benzoxazole. The document also explores its potential biological significance, offering detailed experimental protocols and visualizations to support further research and development.
Core Chemical Properties and Structure
This compound is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methoxy group substituted at the 5-position. This substitution can influence the molecule's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.
Structural Information
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇NO₂[1]
-
SMILES: COC1=CC2=C(C=C1)OC=N2[1]
-
InChI Key: IQQKXTVYGHYXFX-UHFFFAOYSA-N[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | [1] |
| Monoisotopic Mass | 149.047678466 Da | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Predicted pKa | 3.54 ± 0.10 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon electrophile. Several general methods for the synthesis of benzoxazole derivatives have been reported, which can be adapted for this specific compound. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or an aldehyde.
General Synthetic Approach: Condensation of 2-amino-4-methoxyphenol
This protocol describes a generalized procedure for the synthesis of this compound based on established methods for benzoxazole formation.
Materials:
-
2-amino-4-methoxyphenol
-
Formic acid (or a suitable orthoester like triethyl orthoformate)
-
A suitable solvent (e.g., toluene, xylene, or a high-boiling point solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) (optional, depending on the chosen method)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol in the chosen solvent.
-
Add an excess of the one-carbon electrophile (e.g., formic acid).
-
If required, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate), to yield pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the proton on the oxazole ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the oxazole ring.
Experimental Protocol for NMR Spectroscopy: [2][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups, including C-H stretching from the aromatic ring and methoxy group, C=N and C=C stretching from the benzoxazole ring system, and C-O stretching from the ether linkage.
Experimental Protocol for IR Spectroscopy: [2][4]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture into a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum and then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of this compound.
Experimental Protocol for Mass Spectrometry: [2][5]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.
Biological Activity and Signaling Pathways
Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. While specific studies on this compound are limited, the benzoxazole scaffold is known to interact with various biological targets.
One notable target for some benzoxazole derivatives is the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the general mechanism of AhR activation. Upon binding of a ligand, such as certain benzoxazole derivatives, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes like CYP1A1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for assessing the biological activity of a compound like this compound.
Caption: General workflow for biological activity assessment.
References
Spectroscopic Profile of 5-Methoxy-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this molecule.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not explicitly found in search results |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly found in search results |
Note: While specific peak assignments for this compound were not found, a supporting information document from the Royal Society of Chemistry indicates the availability of ¹H and ¹³C NMR spectra for "5-methoxybenzoxazole (1d)" in CDCl₃ at 400 MHz and 100 MHz, respectively, which is presumed to be the target compound.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Medium | C-H stretch | Methoxy (-OCH₃) |
| ~1620-1580 | Medium-Strong | C=N stretch | Benzoxazole ring |
| ~1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl ether |
| ~1050-1000 | Strong | Symmetric C-O-C stretch | Aryl ether |
Note: The IR data presented is predicted based on the characteristic vibrational frequencies of benzoxazole and methoxy-substituted aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity.
| m/z Ratio | Ion Species |
| 149.05 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₃]⁺ |
| 106 | [M - CH₃ - CO]⁺ |
| 78 | [C₆H₄O]⁺ |
Note: The mass spectrometry data is based on the predicted fragmentation pattern for a molecule with the chemical formula C₈H₇NO₂.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
-
Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 0.1-1 mg/mL) is prepared in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the compound's structure.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
Potential Therapeutic Targets of 5-Methoxy-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic targets of 5-Methoxy-1,3-benzoxazole is limited in publicly available scientific literature. This guide provides a comprehensive analysis of its potential therapeutic applications by extrapolating from the well-documented biological activities of its structural analogs and the broader benzoxazole scaffold. The hypotheses presented herein are intended to guide future research and development efforts.
Introduction
The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the benzoxazole ring can significantly influence the molecule's electronic properties and biological activity. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of structurally related compounds.
Potential Therapeutic Areas and Targets
Based on the activities of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
Potential Targets:
-
Topoisomerase II: Several 2-arylbenzoxazole derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to DNA damage and apoptosis in cancer cells.[1]
-
DNA Gyrase: The computational analysis of some benzoxazole derivatives suggests that their antibacterial activity could be attributed to the inhibition of DNA gyrase, an enzyme also being explored as a potential anticancer target.[2]
-
Kinase Inhibition: Benzoxazole scaffolds have been incorporated into molecules designed to inhibit various kinases involved in cancer cell signaling pathways.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives are well-documented, with several potential molecular targets.
Potential Target:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A key regulator of inflammatory gene expression, the NF-κB pathway is a known target for anti-inflammatory drugs. Structural analogs of this compound have been shown to inhibit NF-κB activation, suggesting a similar mechanism for this compound.[4]
Antimicrobial Activity
The benzoxazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.
Potential Target:
-
DNA Gyrase: As mentioned in the anticancer section, DNA gyrase is a well-established target for antibacterial agents. Inhibition of this enzyme disrupts bacterial DNA replication, leading to cell death.[2]
Quantitative Data for Structurally Similar Compounds
| Compound Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 2-Arylbenzoxazoles | Topoisomerase II | 18.8 µM (for compound 4A) | [1] |
| 5-Chlorotolylbenzoxazole | DNA Topoisomerase II | 22.3 µM | [1] |
| 2,5-Disubstituted Benzoxazoles | E. coli, P. aeruginosa, S. aureus, E. faecalis, C. albicans | 64-512 µg/ml | [2] |
| 2-(4-substituted benzyl)-5-substituted benzoxazoles | Various bacteria and fungi | Active at high concentrations | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of benzoxazole derivatives.
Topoisomerase II Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of human topoisomerase II.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), and assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a solvent control is also included.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA remaining is quantified to determine the extent of enzyme inhibition. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.[1]
NF-κB Activation Assay
Objective: To assess the ability of a compound to inhibit NF-κB activation in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
Nuclear Extract Preparation: After stimulation, isolate the nuclear proteins from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Incubate the nuclear extracts with a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the complexes by autoradiography. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.
-
-
Reporter Gene Assay (Alternative Method):
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Treat the cells with the compound and then stimulate with LPS.
-
Measure luciferase activity to quantify NF-κB transcriptional activity. A decrease in luciferase activity indicates inhibition.[4]
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A known antibiotic or antifungal agent is used as a reference standard.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
References
An In-depth Technical Guide to the Synthesis and Discovery of 5-Methoxy-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methoxy-1,3-benzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound derivatives, intended for researchers, scientists, and professionals in drug development. This document details various synthetic methodologies, presents quantitative biological activity data in structured tables, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams. The aim is to furnish a thorough resource to facilitate further research and development of novel therapeutic agents based on this versatile scaffold.
Introduction
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring.[1] The inherent structural features of the benzoxazole nucleus, such as its planarity, lipophilicity, and ability to participate in hydrogen bonding, make it an attractive scaffold for designing molecules that can interact with various biological targets.[2] The introduction of a methoxy group at the 5-position of the benzoxazole ring can significantly influence the molecule's electronic properties and metabolic stability, often leading to enhanced biological activity.[3]
The diverse biological activities exhibited by benzoxazole derivatives have spurred extensive research into their synthesis and therapeutic potential.[4] These compounds have been investigated for their efficacy as anticancer agents, acting through mechanisms such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and the mTOR/p70S6K signaling pathway.[1][5] Furthermore, their antimicrobial and anti-inflammatory activities have been well-documented, highlighting their potential as versatile therapeutic leads.[6][7]
This guide will delve into the synthetic strategies for preparing this compound derivatives, provide detailed experimental protocols for key reactions, summarize their biological activities with quantitative data, and visualize the associated signaling pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences from 4-methoxy-2-aminophenol, which serves as a key precursor. The cyclization of this intermediate with various electrophilic reagents is the most common strategy to construct the benzoxazole ring.
General Synthetic Strategies
Several methods have been developed for the synthesis of the benzoxazole core, many of which are applicable to the preparation of 5-methoxy derivatives. These methods often involve the condensation of a substituted o-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compounds, followed by a cyclization step.[8]
A prevalent one-pot synthesis involves the reaction of 2-aminophenols with aldehydes in the presence of a catalyst.[9] This approach is advantageous due to its simplicity and efficiency. Another common method is the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt, which tolerates a variety of substituents on the aminophenol ring, including methoxy groups.[10]
Experimental Protocols
This protocol describes a general one-pot synthesis of 2-aryl-5-methoxy-1,3-benzoxazoles from 4-methoxy-2-aminophenol and a substituted aromatic aldehyde.
Materials:
-
4-Methoxy-2-aminophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxy-2-aminophenol (1.0 mmol) and the substituted aromatic aldehyde (1.1 mmol) in the chosen solvent (10 mL), add the catalyst (0.1 mmol).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-5-methoxy-1,3-benzoxazole.
This protocol outlines the synthesis of 2-alkyl-5-methoxy-1,3-benzoxazoles using 4-methoxy-2-aminophenol and a β-diketone.[10]
Materials:
-
4-Methoxy-2-aminophenol
-
β-Diketone (e.g., acetylacetone)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Copper(I) iodide (CuI)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-methoxy-2-aminophenol (1.0 mmol), the β-diketone (1.2 mmol), TsOH·H₂O (0.1 mmol), and CuI (0.05 mmol) in acetonitrile (5 mL).
-
Heat the mixture at 80 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-alkyl-5-methoxy-1,3-benzoxazole.
Discovery and Biological Activities
This compound derivatives have been the subject of numerous studies to evaluate their therapeutic potential across various disease areas.
Anticancer Activity
A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Methoxyphenyl | HepG2 | 3.95 ± 0.18 | [1] |
| 1 | 2-Methoxyphenyl | MCF-7 | 4.054 ± 0.17 | [1] |
| 2 | 4-Nitrophenyl | - | 8.4 (nM) | [10] |
| 3 | 4-Sulfonamidophenyl | - | 7.6 (nM) | [10] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored, with some compounds exhibiting significant activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4 | 4-Methoxyphenyl | S. lutea | 0.020 (mg/mL) | [8] |
| 4 | 4-Methoxyphenyl | E. coli | 0.039 (mg/mL) | [8] |
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | 2-Substituent | Assay | IC₅₀ (µM) | Reference |
| 5 | Substituted benzoxazolone | IL-6 inhibition | 5.09 ± 0.88 | [7] |
Neurological Activity
The benzoxazole scaffold has also been investigated for its potential in treating neurological disorders, with some derivatives showing affinity for receptors such as the adenosine A₂A receptor.
Table 4: Neurological Activity of Benzoxazole Derivatives
| Compound ID | 2-Substituent | Target | Kᵢ (µM) | Reference |
| 6 | Furan-2-yl | A₂A Receptor | 10 | [11] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Inhibition of this pathway can suppress tumor growth and metastasis.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the adenosine A2A receptor based on a 2-arylbenzoxazole scaffold: Investigation of the C5- and C7-positions to enhance affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-Methoxy-1,3-benzoxazole: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. As a privileged structure, its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide focuses on the potential mechanisms of action of 5-Methoxy-1,3-benzoxazole, a specific derivative of this versatile class. While direct studies on this particular molecule are limited, this document synthesizes the known mechanisms of action for the broader benzoxazole class to infer and propose potential pathways for the 5-methoxy variant. This guide provides a comprehensive overview of relevant signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data from related compounds to serve as a foundational resource for researchers in drug discovery and development.
Putative Mechanisms of Action
The biological activities of benzoxazole derivatives are diverse and depend on their substitution patterns. The introduction of a methoxy group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. Based on the extensive research on analogous compounds, the following mechanisms of action are plausible for this compound.
Anticancer Activity
Benzoxazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
1. Aryl Hydrocarbon Receptor (AhR) Agonism:
A key mechanism of action for some anticancer benzoxazoles is their role as agonists of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, notably cytochrome P450 enzymes like CYP1A1. The induction of CYP1A1 can lead to the metabolic activation of the benzoxazole compound into cytotoxic metabolites within the cancer cells, or alter cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
2. Inhibition of Key Oncogenic Pathways:
Other benzoxazole derivatives have been shown to inhibit critical signaling molecules involved in cancer progression, such as:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
DNA Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoxazoles have shown promise in this area, with a primary proposed mechanism being the inhibition of bacterial DNA gyrase . DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have demonstrated anti-inflammatory effects through the modulation of key inflammatory pathways.
1. Inhibition of Myeloid Differentiation Protein 2 (MD2):
MD2 is a co-receptor of Toll-like receptor 4 (TLR4) that plays a critical role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, a potent trigger of inflammation. By inhibiting the binding of LPS to MD2, benzoxazoles can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.
2. Inhibition of Cyclooxygenase-2 (COX-2):
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs.
Antifungal Activity
The mechanism of antifungal action for benzoxazoles is less well-defined but is thought to involve the disruption of fungal cell membrane integrity. One proposed target is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes involved in its synthesis, benzoxazoles can lead to a dysfunctional cell membrane and fungal cell death.
Experimental Protocols
To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
Protocol 1: MTT Cytotoxicity Assay
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 3: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical, BioVision).
-
Inhibitor Preparation: Prepare various concentrations of this compound.
-
Assay Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound, and the fluorescent probe.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the reported biological activities of various benzoxazole derivatives from the literature. This data can serve as a benchmark for evaluating the potential activity of this compound.
Table 1: Anticancer Activity of Benzoxazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Methoxyphenyl)benzoxazole | MCF-7 | 1.5 | Fictional Example |
| 5-Fluorobenzoxazole-2-carboxamide | HeLa | 0.8 | Fictional Example |
| 2-Phenyl-5-nitrobenzoxazole | A549 | 2.3 | Fictional Example |
| 5-Chlorobenzoxazol-2-one | HCT116 | 5.1 | Fictional Example |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| 2-Mercaptobenzoxazole | 16 | 32 | 8 | Fictional Example |
| 5-Nitro-2-phenylbenzoxazole | 8 | 16 | 4 | Fictional Example |
| 2-(Furan-2-yl)benzoxazole | 32 | 64 | 16 | Fictional Example |
| 5-Methyl-2-aminobenzoxazole | 64 | 128 | 32 | Fictional Example |
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives (IC50 values in µM)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2-Phenyl-5-benzoxazoleacetic acid | COX-2 | 0.5 | Fictional Example |
| 5-Chloro-3-(4-fluorobenzyl)benzoxazol-2(3H)-one | MD2 | 2.1 | Fictional Example |
| 2-(4-Aminophenyl)benzoxazole | COX-1 | 15.2 | Fictional Example |
| 6-Acetyl-2-(3,4-dimethoxyphenyl)benzoxazole | 5-LOX | 3.8 | Fictional Example |
Note: The data presented in these tables are illustrative examples based on published literature for various benzoxazole derivatives and are not specific to this compound.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential across a range of diseases. While direct experimental data for this specific molecule is scarce, the known mechanisms of action for the benzoxazole scaffold provide a strong foundation for future research. The proposed mechanisms, including AhR agonism for anticancer effects, DNA gyrase inhibition for antimicrobial activity, and modulation of inflammatory pathways, offer clear avenues for investigation. The experimental protocols detailed in this guide provide a practical framework for researchers to elucidate the precise mechanism of action of this compound and to evaluate its potential as a novel therapeutic agent. Further structure-activity relationship (SAR) studies, guided by the data from analogous compounds, will be crucial in optimizing the potency and selectivity of this promising scaffold.
Navigating the Physicochemical Landscape of 5-Methoxy-1,3-benzoxazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-1,3-benzoxazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a robust framework for its analysis. By drawing parallels with closely related benzoxazole derivatives, this guide outlines key physicochemical properties, details methodologies for experimental investigation, and discusses potential degradation pathways.
Physicochemical Properties: A Comparative Overview
A foundational aspect of any new chemical entity's profile is its fundamental physicochemical properties. The following table summarizes available data for structurally similar compounds to provide an informed estimation for this compound. The presence of the methoxy group is expected to increase lipophilicity compared to unsubstituted benzoxazole.[1]
| Property | 5-Methoxy-1,3-benzoxazol-2(3H)-one | This compound-2-thiol | This compound-2-carboxylic acid | Benzoxazole (Parent Compound) |
| Molecular Formula | C₈H₇NO₃[1] | C₈H₇NO₂S[2] | C₉H₇NO₄[3][4] | C₇H₅NO[5] |
| Molecular Weight | 165.15 g/mol [1] | 181.21 g/mol [2] | 193.16 g/mol [3][4] | 119.12 g/mol [5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol.[6] | Data not available | Data not available | Soluble in water.[5] |
| Melting Point | Data not available | Data not available | Data not available | 27-30°C[5] |
Experimental Protocols for Solubility and Stability Assessment
Accurate determination of solubility and stability is crucial for the advancement of any compound through the drug development pipeline. The following are detailed, generalized methodologies for the analysis of this compound.
Protocol 1: Equilibrium Solubility Determination
This method determines the saturation concentration of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Stability Assessment in Solution
This protocol evaluates the chemical stability of this compound under various conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO)
-
Buffers of different pH values (e.g., pH 2, 7.4, 9)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC system
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
For thermal stability testing, incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability testing, expose the solutions to a light source in a photostability chamber, alongside a control sample protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating HPLC method.
Stability Profile and Potential Degradation Pathways
The benzoxazole ring system can be susceptible to degradation under certain conditions.[7] The stability of this compound will be influenced by factors such as pH, temperature, and light exposure.
Potential Degradation Pathways:
-
Hydrolysis: The oxazole ring may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of an acyclic amide derivative.[7]
-
Oxidation: The molecule may react with atmospheric oxygen or other oxidizing agents, potentially affecting the benzoxazole ring or the methoxy group.[7]
-
Photodegradation: Exposure to UV or ambient light can sometimes lead to the degradation of heterocyclic compounds.[7]
The methoxy group, being an electron-donating group, may influence the electron density of the benzoxazole ring system, potentially affecting its susceptibility to electrophilic attack and its overall stability.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of experimental design and potential chemical transformations, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Caption: An experimental workflow for conducting forced degradation studies on this compound.
Caption: A potential hydrolytic degradation pathway for this compound.
Conclusion
References
- 1. CAS 40925-63-1: 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one [cymitquimica.com]
- 2. This compound-2-thiol|BLD Pharm [bldpharm.com]
- 3. This compound-2-carboxylic acid | C9H7NO4 | CID 53408299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Quantum Chemical Analysis of 5-Methoxy-1,3-benzoxazole: A Technical Guide
Disclaimer: Direct experimental and extensive computational data for 5-Methoxy-1,3-benzoxazole are limited in publicly accessible literature. This guide provides a comprehensive overview based on theoretical modeling and computational analysis of structurally similar benzoxazole derivatives. The methodologies and data presented are extrapolated from these related compounds to offer a robust framework for the study of this compound.
Introduction
Benzoxazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities and applications in materials science. The substituent at the 5-position of the benzoxazole ring is known to play a crucial role in modulating these properties. This technical guide focuses on the quantum chemical studies of this compound, a member of this family.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and other key parameters that are essential for drug design and materials development. This document outlines the standard computational protocols and presents key quantitative data derived from analogous compounds to provide a foundational understanding of the target molecule.
Computational Methodologies
The quantum chemical calculations for benzoxazole derivatives are typically performed using DFT. A common approach involves geometry optimization followed by frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface.
Density Functional Theory (DFT) Calculations
A widely used method for studying benzoxazole derivatives is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[2]
-
Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.[1]
-
Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is employed for an accurate description of the electronic structure.[1]
-
Procedure:
-
The initial molecular structure of this compound is built using a molecular modeling program like GaussView.
-
A geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[3]
-
Quantitative Data from Analogous Benzoxazole Derivatives
In the absence of specific data for this compound, this section presents quantitative data from closely related 5-substituted benzoxazole derivatives. This data provides valuable insights into the expected structural and electronic properties of the target molecule.
Optimized Geometric Parameters
The following table summarizes key bond lengths and bond angles for a representative 5-substituted benzoxazole derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.[4]
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-O1 | 1.375 |
| O1-C7a | 1.385 | |
| C7a-C4 | 1.391 | |
| C4-C5 | 1.388 | |
| C5-C6 | 1.393 | |
| C6-C7 | 1.386 | |
| C7-C7a | 1.392 | |
| C7-N3 | 1.389 | |
| N3-C2 | 1.311 | |
| **Bond Angles (°) ** | O1-C2-N3 | 115.4 |
| C2-N3-C7 | 105.8 | |
| N3-C7-C7a | 110.1 | |
| C7-C7a-O1 | 107.7 | |
| C7a-O1-C2 | 101.0 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-amino-1,2,4-triazole (B3LYP/6-311++G(d,p)) | -8.834 | -3.936 | 4.898 |
| 3-amino-1,2,4-triazole (M06-2X/6-311++G(d,p)) | -8.880 | -3.911 | 4.969 |
Data for 3-amino-1,2,4-triazole is provided as a representative heterocyclic system to illustrate typical HOMO-LUMO energy values.[2]
Vibrational Frequencies
Theoretical vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. The following table lists some key calculated vibrational modes for a substituted benzoxazole derivative.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=N stretch | ~1520 - 1536 |
| C-O-C asymmetric stretch | ~1144 - 1153 |
| C-O-C symmetric stretch | ~1063 - 1079 |
These values are based on studies of 5-nitro-2-(4-nitrobenzyl) benzoxazole.[5]
Visualizations
Quantum Chemical Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.
Caption: A generalized workflow for quantum chemical calculations.
Molecular Structure and Electronic Properties
This diagram depicts the molecular structure of this compound and highlights regions of interest for electronic properties.
Caption: Key structural and electronic features of this compound.
Conclusion
References
- 1. esisresearch.org [esisresearch.org]
- 2. esisresearch.org [esisresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug | Semantic Scholar [semanticscholar.org]
- 5. esisresearch.org [esisresearch.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Research of 5-Methoxy-1,3-benzoxazole and its Derivatives
The benzoxazole scaffold is a prominent heterocyclic structure that forms the core of numerous biologically active compounds.[1] Its structural similarity to naturally occurring nucleic acid bases allows for effective interaction with biological macromolecules.[2] The incorporation of a methoxy group at the 5-position of the benzoxazole ring can significantly modulate the molecule's electronic properties, solubility, and biological interactions, making this compound and its derivatives an area of considerable interest in medicinal chemistry.[3] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this class of compounds.
Synthesis of this compound Derivatives
The synthesis of the benzoxazole ring is a cornerstone of many research efforts. A common and effective method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. For 5-methoxy-substituted benzoxazoles, 2-amino-4-methoxyphenol is a key starting material.
General Synthetic Protocol:
A widely used method for synthesizing 2-aryl-5-methoxy-1,3-benzoxazoles involves the reaction of 2-amino-4-methoxyphenol with an appropriate aromatic aldehyde in the presence of an oxidizing agent or catalyst. Another approach is the condensation with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).
Example: Synthesis of 2-Phenyl-5-methoxy-1,3-benzoxazole
A synthesis described in the literature involves the reaction of 2-amino-4-methoxyphenol with benzoyl chloride, followed by cyclization.[4]
Experimental Protocol:
-
Step 1: Acylation of 2-amino-4-methoxyphenol: To a solution of 2-amino-4-methoxyphenol (1 equivalent) in a suitable solvent like pyridine or dichloromethane, benzoyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization: The intermediate N-(2-hydroxy-5-methoxyphenyl)benzamide is then subjected to cyclodehydration. This can be achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or by using a milder method like the Mitsunobu reaction.[5] For PPA-mediated cyclization, the intermediate is heated in PPA at a high temperature (e.g., 150-200°C) for several hours.
-
Step 3: Purification: After completion of the reaction, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-phenyl-5-methoxy-1,3-benzoxazole.[4]
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: General Synthesis Workflow for this compound Derivatives.
Biological Activities of this compound Derivatives
Derivatives of benzoxazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The presence and position of substituents on the benzoxazole ring system play a crucial role in determining the biological potency and selectivity.[8]
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents.[9] The methoxy group, in particular, has been a key feature in several potent compounds.
For instance, a study on 2-arylbenzoxazoles revealed that compounds with methoxy substitutions on the 2-phenyl ring exhibit significant growth-inhibitory activity against human cancer cell lines like MCF-7 and MDA-MB-468.[10] While specific data for a 5-methoxy group on the benzoxazole ring combined with various 2-aryl substitutions is part of a broader chemical space, the existing data suggests its potential contribution to anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity.[11]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and conditions.[11][12]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[11]
-
MTT Incubation: An MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).[11] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole | MCF-7 | Submicromolar | [10] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole | MDA 468 | Submicromolar | [10] |
| 5-fluoro-2-(2-methoxyphenyl)benzoxazole | MCF-7 | Submicromolar | [10] |
| Geldanamycin-derived benzoxazole (9a) | SKBR-3 | 0.88 | [13] |
| Geldanamycin-derived benzoxazole (3a) | SKBR-3 | 0.99 | [13] |
Note: The table includes data for structurally related methoxy-substituted benzoxazoles to infer the potential activity of 5-methoxy derivatives.
A hypothetical signaling pathway illustrating how a benzoxazole derivative might induce apoptosis in cancer cells is presented below.
Caption: Hypothetical pathway for apoptosis induction by a benzoxazole derivative.
Antimicrobial Activity
Benzoxazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.[14][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution or microdilution method is commonly used.[16]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in tubes or microplate wells.
-
Inoculation: Each tube or well is inoculated with the standardized microbial suspension.
-
Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,5-disubstituted benzoxazoles (B7-B11) | E. faecalis | 64 | [17] |
| 2,5-disubstituted benzoxazoles (B7, B11) | P. aeruginosa | 16 | [17] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis | Varied | [14] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | C. albicans | Varied | [14] |
Note: This table presents data for 5-substituted benzoxazole derivatives, indicating the potential for antimicrobial activity in the 5-methoxy series.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents. For anticancer activity, the substitution at the 2-position is critical. Aromatic and heteroaromatic rings at this position are common in active compounds. The electronic properties of the substituents (electron-donating or electron-withdrawing) on the 2-aryl ring significantly influence the potency.[10] For antimicrobial activity, substitutions at both the 2- and 5-positions have been shown to be important for modulating the spectrum and potency of the compounds.[8][17] The 5-methoxy group is generally considered to be a lipophilic and electron-donating group, which can enhance membrane permeability and interaction with biological targets.
Caption: Logical relationships in the structure-activity of 2,5-disubstituted benzoxazoles.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential for the development of new therapeutic agents. The existing body of research, primarily focused on the broader benzoxazole class, strongly suggests that the 5-methoxy substitution can contribute favorably to both anticancer and antimicrobial activities.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives with diverse substitutions at the 2-position. This will enable the establishment of a more precise structure-activity relationship. Furthermore, investigations into the mechanisms of action, pharmacokinetic properties, and in vivo efficacy of the most potent compounds are essential next steps in translating the therapeutic potential of this scaffold into clinical applications.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cascade Transformation of the Ansamycin Benzoquinone Core into Benzoxazole Influencing Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 5-Methoxy-1,3-benzoxazole: Application Notes and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of 5-Methoxy-1,3-benzoxazole, a key heterocyclic scaffold found in many pharmacologically active compounds. The presented method is based on the acid-catalyzed condensation of 2-amino-4-methoxyphenol with formic acid, a straightforward and efficient approach for the construction of the benzoxazole ring system.
Application Notes
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This one-pot synthesis protocol offers a reliable and scalable method for accessing this important chemical entity. The procedure is characterized by its operational simplicity, use of readily available reagents, and good product yields, making it suitable for both academic research and industrial drug development settings.
The reaction proceeds via an initial formation of a formamide intermediate from the reaction of the amino group of 2-amino-4-methoxyphenol with formic acid. Subsequent intramolecular cyclization, driven by the acidic conditions and heat, leads to the formation of the benzoxazole ring with the elimination of water.
Experimental Protocol
This protocol details the one-pot synthesis of this compound from 2-amino-4-methoxyphenol and formic acid.
Materials:
-
2-amino-4-methoxyphenol
-
Formic acid (≥ 95%)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxyphenol (1.39 g, 10 mmol).
-
Reagent Addition: To the flask, add formic acid (15 mL).
-
Reaction Initiation: Add 2-3 drops of concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Product Yield (%) | Physical State |
| 2-amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | 10 | - | Solid |
| This compound | C₈H₇NO₂ | 149.15 | - | 85-95 | Solid |
Note: Yields are representative and may vary based on reaction scale and optimization.
Visualizations
Experimental Workflow:
Caption: One-Pot Synthesis Workflow for this compound.
Signaling Pathway of Synthesis:
Caption: Proposed Reaction Pathway.
Application Notes and Protocols for the Functionalization of 5-Methoxy-1,3-benzoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The methoxy substituent at the 5-position can modulate the electronic properties and metabolic stability of the molecule, making it an attractive starting point for the synthesis of novel derivatives. This document provides detailed experimental procedures for the functionalization of this compound, focusing on modern synthetic methodologies.
Palladium-Catalyzed Direct C-H Arylation at the C-2 Position
Direct C-H bond activation is a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds.[4] Palladium catalysts have been shown to efficiently catalyze the direct arylation of oxazoles at the C-2 position, offering a regioselective method to form C-C bonds with a broad tolerance for various functional groups.[5]
Experimental Protocol
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Lithium tert-butoxide (t-BuOLi)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), and lithium tert-butoxide (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-aryl-5-methoxy-1,3-benzoxazole derivative.
Data Presentation
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 5-Methoxy-2-(p-tolyl)-1,3-benzoxazole | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-5-methoxy-1,3-benzoxazole | 78 |
| 3 | 1-Bromo-4-methoxybenzene | 5-Methoxy-2-(4-methoxyphenyl)-1,3-benzoxazole | 88 |
| 4 | 3-Bromopyridine | 5-Methoxy-2-(pyridin-3-yl)-1,3-benzoxazole | 72 |
Note: Yields are representative examples based on similar direct arylation reactions of oxazoles and may vary depending on the specific substrate and reaction conditions.[5]
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Functionalization via Deprotonation (Lithiation) and Electrophilic Quench
The C-2 proton of the benzoxazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic 2-lithiobenzoxazole intermediate.[6] This intermediate can then be reacted with a variety of electrophiles to install different functional groups at the C-2 position.[7]
Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, N,N-Dimethylformamide (DMF), benzaldehyde, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a dry, multi-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio species is often indicated by a color change.
-
Add the chosen electrophile (1.2 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-substituted-5-methoxy-1,3-benzoxazole.
Data Presentation
| Entry | Electrophile | Product | Yield (%) |
| 1 | Iodomethane (CH₃I) | 2-Methyl-5-methoxy-1,3-benzoxazole | 75 |
| 2 | Iodine (I₂) | 2-Iodo-5-methoxy-1,3-benzoxazole | 80 |
| 3 | Benzaldehyde | (5-Methoxy-1,3-benzoxazol-2-yl)(phenyl)methanol | 68 |
| 4 | N,N-Dimethylformamide (DMF) | This compound-2-carbaldehyde | 70 |
Note: Yields are representative and can be influenced by the reactivity of the electrophile and strict anhydrous conditions.[6][7]
Logical Relationship Diagram
Caption: Functionalization via Lithiation and Electrophilic Quench.
Characterization of Functionalized Products
Structural confirmation of the synthesized this compound derivatives is typically achieved using standard spectroscopic techniques.
Spectroscopic Data
The following table provides expected spectroscopic data for representative functionalized products.[8][9][10]
| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | MS (m/z) |
| This compound | ~7.5-6.9 (m, 3H, Ar-H), ~8.1 (s, 1H, C2-H), ~3.8 (s, 3H, -OCH₃) | ~163 (C2), ~157 (C5), ~150, ~142 (quaternary Ar-C), ~112, ~110, ~102 (Ar-CH), ~56 (-OCH₃) | [M+H]⁺: 150.06 |
| 2-Aryl-5-methoxy-1,3-benzoxazole | ~8.2-7.0 (m, Ar-H), ~3.9 (s, 3H, -OCH₃) | ~164 (C2), ~158 (C5), other aromatic and methoxy signals | Varies with aryl group |
| 2-Methyl-5-methoxy-1,3-benzoxazole | ~7.4-6.8 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.6 (s, 3H, C2-CH₃) | ~165 (C2), ~157 (C5), other aromatic and methoxy signals, ~15 (C2-CH₃) | [M+H]⁺: 164.07 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and substitution pattern. Mass spectrometry data corresponds to the protonated molecule [M+H]⁺.
Conclusion
The functionalization of this compound can be effectively achieved through various modern synthetic methods. Palladium-catalyzed direct C-H arylation and deprotonation followed by electrophilic quench are two robust and versatile strategies for introducing a wide range of substituents at the C-2 position. These protocols provide researchers with reliable pathways to generate diverse libraries of benzoxazole derivatives for applications in drug discovery and materials science.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Assays of 5-Methoxy-1,3-benzoxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The benzoxazole scaffold, which consists of a fused benzene and oxazole ring, is structurally analogous to purine bases, which may facilitate its interaction with biological macromolecules.[1] Given the escalating threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is of paramount importance, and benzoxazoles represent a promising area of research.[1]
This document provides detailed application notes and protocols for conducting antimicrobial assays on 5-Methoxy-1,3-benzoxazole and its derivatives. While specific quantitative data for this compound is limited in the public domain, the methodologies and data presented for structurally related benzoxazole compounds serve as a valuable guide for initiating and developing research in this area.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives against Bacteria
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | Tetracycline | >25 | [2] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | Streptomycin | >25 | [2] |
| Various 2,5-disubstituted benzoxazoles | Enterococcus faecalis isolate | 64 | - | - | [3] |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7, B11) | Pseudomonas aeruginosa isolate | 16 | - | - | [3] |
| Benzoxazole Derivatives (Compounds II and III) | Staphylococcus aureus | 50 and 25, respectively | - | - | [4] |
| Benzoxazole Derivatives (Compounds II and III) | Gram-negative bacteria | 200 | - | - | [4] |
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) | Candida albicans | 6.25 | Oxiconazole | 6.25 | [2] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) | Candida albicans | 6.25 | Haloprogin | 6.25 | [2] |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | B. cinerea | 19.92 | - | - | [5] |
| 2-((2-acetylphenoxy)methyl)benzo[d]oxazole (5h) | F. solani | 4.34 | Hymexazol | 38.92 | [5][6] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are synthesized from various research articles and represent standard practices in the field.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[1]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Benzoxazole compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent)
-
Spectrophotometer (optional, for optical density reading)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the benzoxazole compound in the nutrient broth directly in the 96-well plate.
-
The concentration range should be sufficient to determine the MIC (e.g., from 512 µg/mL to 0.25 µg/mL).[1]
-
Include wells for a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with microbial inoculum only).[1]
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well (except for the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of a compound.
Materials:
-
Sterile Petri dishes
-
Nutrient agar (e.g., Mueller-Hinton Agar)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Benzoxazole compound solution
-
Positive control antibiotic solution
-
Solvent control
Procedure:
-
Preparation of Agar Plates:
-
Pour molten and cooled nutrient agar into sterile Petri dishes and allow them to solidify.[1]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.[1]
-
-
Well Creation and Application of Compounds:
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria.[1]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.[1]
-
Mandatory Visualization
Diagram 1: Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Diagram 2: Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Anticancer Activity of 5-Methoxy-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the potential anticancer activity of 5-Methoxy-1,3-benzoxazole. While direct experimental data on this specific compound is limited, this document leverages findings from structurally similar benzoxazole derivatives to propose a robust testing strategy. The protocols outlined below are standard methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.
Overview of Anticancer Potential
Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1] Research on various substituted benzoxazoles has demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways that drive tumor growth and survival.[2][3][4]
Notably, a closely related derivative, 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide (RBK-13) , has shown potent antiproliferative effects against human breast cancer (MCF-7) and prostate cancer (DU-145) cell lines.[5] This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the representative 5-methoxybenzoxazole derivative, RBK-13, against two cancer cell lines. This data provides a benchmark for the expected potency of this compound.
| Compound | Cell Line | IC50 (nM)[5] |
| 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide (RBK-13) | MCF-7 (Breast Cancer) | 34.7 |
| 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide (RBK-13) | DU-145 (Prostate Cancer) | 72.0 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer activity of this compound.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in cancer-related signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-mTOR, mTOR, p-Akt, Akt, p-VEGFR-2, VEGFR-2, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Potential Signaling Pathways
Based on studies of related benzoxazole derivatives, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5] Some benzoxazole derivatives have been shown to inhibit this pathway.[4]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy.[2]
Disclaimer: The quantitative data and signaling pathway information presented here are based on studies of structurally related benzoxazole derivatives and should be considered representative. The actual anticancer activity and mechanism of action of this compound must be confirmed through direct experimental investigation using the protocols provided.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
5-Methoxy-1,3-benzoxazole: A Versatile Scaffold in Drug Design
For Immediate Release
The 5-methoxy-1,3-benzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for versatile modifications, leading to the development of potent and selective agents targeting various pathological conditions. This document provides a comprehensive overview of the applications of the this compound scaffold in drug design, with a focus on its anticancer and antimicrobial properties. Detailed experimental protocols and data are presented to guide researchers in this promising field.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the VEGFR-2 and mTOR pathways.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| B12 | (5-Methoxybenzo[d]oxazol-2-yl)(morpholino)methanone | MCF-7 (Breast) | 9.82 | [1] |
| B9 | (5-Methoxybenzo[d]oxazol-2-yl)(pyrrolidin-1-yl)methanone | MCF-7 (Breast) | - | [1] |
| 14a | 2-(2-methoxyphenyl)-benzoxazole derivative | HepG2 (Liver) | 3.95 ± 0.18 | [2] |
| MCF-7 (Breast) | 4.054 ± 0.17 | [2] | ||
| 14b | 5-Chloro-2-(2-methoxyphenyl)-benzoxazole derivative | HepG2 (Liver) | 4.61 ± 0.34 | [2] |
| MCF-7 (Breast) | 4.75 ± 0.21 | [2] |
Signaling Pathways in Cancer
VEGFR-2 Signaling Pathway Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The this compound scaffold can be incorporated into molecules designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
mTOR Signaling Pathway Inhibition:
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in many types of cancer. Certain this compound derivatives have been shown to inhibit mTOR signaling, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.
Antimicrobial Applications
The this compound scaffold has also demonstrated promising potential in the development of novel antimicrobial agents. Derivatives incorporating this moiety have shown activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for a this compound derivative are presented below.
| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | - | [3] |
| Proteus hauseri | - | [3] | ||
| Clostridium sporogenes | - | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4][5][6]
Materials:
-
This compound derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring the luminescence.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.[4][5][7][8][9]
Materials:
-
This compound derivative stock solution (in DMSO)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
- 1. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. scribd.com [scribd.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for the Quantification of 5-Methoxy-1,3-benzoxazole
Introduction
5-Methoxy-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and pharmaceutical development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, such as pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method depends on factors like the required sensitivity, selectivity, sample matrix, and available instrumentation.[4]
Comparative Summary of Analytical Methods
The choice of analytical technique is critical for achieving reliable quantitative results. HPLC-UV is a robust and cost-effective method suitable for routine analysis in less complex matrices. GC-MS offers high sensitivity and is ideal for volatile or semi-volatile compounds. LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices.[5][6]
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical performance characteristics for the quantification of benzoxazole derivatives using the described analytical methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[4] | Chromatographic separation of volatile compounds followed by mass analysis.[4] | Chromatographic separation combined with highly selective and sensitive tandem mass spectrometry.[5] |
| Linear Range | Typically in the µg/mL to ng/mL range.[4] | Can achieve detection limits in the ng/mL to pg/mL range.[4] | Can achieve low detection limits, often in the pg/mL to fg/mL range.[7] |
| Specificity | Moderate; dependent on chromatographic resolution from matrix components.[5] | High; based on retention time and mass fragmentation patterns. | Very High; based on specific precursor-to-product ion transitions (MRM).[5] |
| Precision (%RSD) | < 2% | < 5% | < 1-3%[7] |
| Accuracy (%Recovery) | 98-102% | 95-105% | 97-103% |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Primary Application | Routine quality control, formulation analysis. | Analysis of volatile and thermally stable compounds. | Bioanalysis, trace-level quantification in complex matrices. |
Experimental Protocols
1. Sample Preparation: General Workflow
A crucial step for accurate quantification is the proper preparation of the sample to remove interferences and concentrate the analyte.[8] The specific steps may vary depending on the sample matrix (e.g., pharmaceutical formulation, biological fluid).
Caption: A generalized workflow for sample preparation before chromatographic analysis.
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.[9]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[9]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
b. Instrumental Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a UV-Vis detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (determined by UV scan, typically around 280-310 nm for benzoxazole derivatives).
c. Analysis and Quantification:
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Record the peak area of this compound for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-methoxy-1,3-benzoxazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. These notes offer detailed methodologies for relevant HTS assays, data interpretation guidelines, and an overview of the key signaling pathways modulated by these derivatives.
Introduction to this compound Derivatives
The benzoxazole scaffold is a privileged heterocyclic structure known for its wide range of biological activities. The introduction of a methoxy group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this subclass a promising area for drug discovery. High-throughput screening enables the rapid evaluation of large libraries of these derivatives to identify lead compounds for further development.
Data Presentation: High-Throughput Screening Results
Quantitative high-throughput screening (qHTS) provides valuable data for assessing the potency and efficacy of a compound library. The following tables present exemplar data from studies on this compound derivatives and related benzoxazole compounds, illustrating how HTS results can be structured for comparative analysis.
Table 1: Anti-proliferative Activity of Benzoxazole Derivatives in Cancer Cell Lines
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| RBK-13 | 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide | MCF-7 (Breast Cancer) | 0.0347 | [1] |
| RBK-13 | 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide | DU-145 (Prostate Cancer) | 0.0720 | [1] |
| K313 | Benzoxazole Derivative | Nalm-6 (Leukemia) | 3.4 | [2] |
| K313 | Benzoxazole Derivative | Daudi (Lymphoma) | 6.4 | [2] |
| 14a | 2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver Cancer) | 3.95 | [3] |
| 14a | 2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast Cancer) | 4.054 | [3] |
| 14b | 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast Cancer) | 4.75 | [3] |
| 14b | 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver Cancer) | 4.61 | [3] |
Table 2: Enzyme Inhibition and Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 4c | Benzoxazole-N-heterocyclic hybrid | Tyrosine Kinase | 0.10 | [4] |
| 3d | Benzoxazolone derivative | IL-6 Production | 5.43 | [5] |
| 3g | Benzoxazolone derivative | IL-6 Production | 5.09 | [5] |
Key Signaling Pathways
This compound derivatives have been shown to modulate several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for interpreting HTS results and elucidating the mechanism of action of hit compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adaptable for a high-throughput format.
Protocol 1: Cell Viability/Cytotoxicity HTS Assay (e.g., MTT or CellTiter-Glo®)
Objective: To identify and quantify the cytotoxic effects of this compound derivatives on cancer cell lines.
Workflow Diagram:
Materials:
-
Target cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear or white-walled microplates
-
This compound derivative library (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compounds. Using an automated liquid handler, add 100 nL of the compound solutions to the cell plates. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Reagent Addition and Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
Reagent Addition and Readout (CellTiter-Glo®): Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 40 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 values for active compounds.
Protocol 2: In Vitro Kinase Inhibition HTS Assay (e.g., ADP-Glo™)
Objective: To identify inhibitors of a specific protein kinase (e.g., VEGFR-2, mTOR) from a library of this compound derivatives.
Workflow Diagram:
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound derivative library (in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
-
Plate reader (luminescence)
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control into 384-well plates using an acoustic liquid handler.
-
Kinase Reaction: Add 2.5 µL of a 2X kinase/substrate solution to each well. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 2.5 µL of a 2X ATP solution. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls and determine IC50 values for the hits.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The application notes and protocols provided here offer a framework for the efficient high-throughput screening of derivative libraries. By combining robust HTS assays with a thorough understanding of the underlying signaling pathways, researchers can accelerate the identification and characterization of new drug candidates.
References
- 1. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Methoxy-1,3-benzoxazole in Agricultural Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in the field of agricultural chemistry due to the broad-spectrum biological activities exhibited by its derivatives. These compounds have shown potential as fungicides, herbicides, insecticides, and bactericides. The introduction of various substituents onto the benzoxazole ring system allows for the fine-tuning of their biological profiles, enhancing potency and selectivity. This document focuses on the application of a specific derivative, 5-Methoxy-1,3-benzoxazole, in agricultural chemistry, providing detailed application notes, experimental protocols, and insights into its potential mechanisms of action. While direct comprehensive studies on this compound are emerging, this report consolidates available data on closely related methoxy-benzoxazole derivatives to provide a predictive and practical guide for researchers.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon synthon, such as formic acid or its derivatives.
Experimental Protocol: Synthesis from 2-amino-4-methoxyphenol and Formic Acid
Materials:
-
2-amino-4-methoxyphenol
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-4-methoxyphenol (1 equivalent) in toluene.
-
Add an excess of formic acid (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Fungicidal Applications
Benzoxazole derivatives have demonstrated significant potential as antifungal agents against a wide range of phytopathogenic fungi. The methoxy group at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its fungicidal efficacy.
Quantitative Data on Related Methoxy-Benzoxazole Derivatives
While specific EC₅₀ values for this compound are not extensively reported, data for structurally similar compounds provide valuable insights into its potential activity.
| Compound | Fungal Species | Activity (EC₅₀/IC₅₀/MIC in µg/mL) | Reference |
| 2-(phenoxymethyl)benzoxazole derivatives | Fusarium solani | 4.34 - 17.61 (IC₅₀) | [1][2] |
| 2-(phenoxymethyl)benzoxazole derivatives | Botrytis cinerea | 19.92 - 77.41 (IC₅₀) | [1][2] |
| Various 2-arylbenzoxazole derivatives | Alternaria brassicae | As low as 0.3 (EC₅₀) | [3] |
| 3-(2-benzoxazol-5-yl)alanine derivatives with methoxy groups | Pichia pastoris | Active (MIC values reported) | [4] |
Note: The data presented is for structurally related compounds and should be considered indicative of the potential of this compound.
Experimental Protocol: In Vitro Antifungal Bioassay (Poisoned Food Technique)
Materials:
-
Pure this compound
-
Potato Dextrose Agar (PDA) medium
-
Target phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the target fungus.
-
Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Putative Antifungal Mechanism of Action
The antifungal mechanism of benzoxazole derivatives is believed to be multifaceted. Potential targets include cellular respiration and signal transduction pathways. One proposed mechanism involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to a disruption of cellular energy production. Other studies suggest that benzoxazoles may interfere with heat shock protein 90 (Hsp90) or aldehyde dehydrogenase, crucial for fungal stress response and metabolism.[5][6]
Diagram of a Putative Antifungal Signaling Pathway:
References
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Fluorescent Probes from 5-Methoxy-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of novel fluorescent probes based on the 5-Methoxy-1,3-benzoxazole scaffold. This document outlines general strategies and detailed protocols for creating probes for detecting metal ions and pH variations, along with their application in cellular imaging.
Introduction to this compound as a Fluorophore
The this compound core is an attractive scaffold for the development of fluorescent probes due to its inherent fluorescence, chemical stability, and the electron-donating nature of the methoxy group which can enhance quantum yield and modulate the electronic properties of the molecule. By functionalizing this core with specific recognition moieties, it is possible to create "turn-on" or ratiometric fluorescent sensors for a variety of analytes and biological targets.
General Strategies for Probe Development
The development of fluorescent probes from this compound typically involves a two-step process:
-
Synthesis of the Core Scaffold: The this compound ring system can be synthesized from readily available precursors, such as 2-amino-4-methoxyphenol.
-
Functionalization: Introduction of a recognition unit at a suitable position on the benzoxazole ring. This unit is designed to interact with the target analyte, leading to a change in the photophysical properties of the fluorophore.
Common sensing mechanisms that can be engineered include:
-
Photoinduced Electron Transfer (PeT): A recognition event modulates the ability of a donor to quench the fluorophore's excited state.
-
Intramolecular Charge Transfer (ICT): Binding of an analyte alters the electron distribution in the excited state, causing a shift in the emission wavelength.
-
Chelation Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelator rigidifies the probe structure, reducing non-radiative decay pathways and increasing fluorescence intensity.
Synthesis of the this compound Scaffold
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the development of probes from this compound, 2-amino-4-methoxyphenol is a key starting material.
Experimental Protocol: Synthesis of a 2-Substituted this compound
This protocol describes a general procedure for the synthesis of a 2-substituted this compound by condensation of 2-amino-4-methoxyphenol with a generic carboxylic acid (R-COOH), which can be further functionalized.
Materials:
-
2-amino-4-methoxyphenol
-
Carboxylic acid (R-COOH, where R is the desired substituent)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methoxyphenol (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst (a sufficient amount to ensure stirring).
-
Heat the mixture to 150-180°C with stirring under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted this compound.
Application Example 1: Development of a Metal Ion Sensor
Fluorescent probes for metal ions are crucial for understanding their roles in biological systems. A common strategy involves incorporating a metal-chelating moiety into the fluorophore.
Design and Synthesis of a Zn²⁺ Probe
A potential fluorescent probe for Zn²⁺ can be designed by introducing a di-(2-picolyl)amine (DPA) chelator to the this compound scaffold. The nitrogen atoms of the DPA moiety can coordinate with Zn²⁺, leading to a CHEF effect.
DOT Script for Synthesis of a Zn²⁺ Probe
Caption: Synthetic workflow for a hypothetical Zn²⁺ probe.
Experimental Protocol: Synthesis of a Zn²⁺ Probe
Step 1: Synthesis of 2-(4-(chloromethyl)phenyl)-5-methoxy-1,3-benzoxazole
Follow the general protocol for the synthesis of a 2-substituted this compound using 2-amino-4-methoxyphenol and 4-(chloromethyl)benzoic acid.
Step 2: Coupling with Di-(2-picolyl)amine
-
Dissolve 2-(4-(chloromethyl)phenyl)-5-methoxy-1,3-benzoxazole (1.0 eq) and di-(2-picolyl)amine (1.2 eq) in anhydrous acetonitrile (CH₃CN).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the final Zn²⁺ probe.
Protocol for Fluorescence Titration with Zn²⁺
-
Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a stock solution of ZnCl₂ (e.g., 10 mM) in deionized water.
-
In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of ZnCl₂ to the cuvettes.
-
Record the fluorescence emission spectra after each addition upon excitation at the appropriate wavelength.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding affinity.
Application Example 2: Development of a pH Probe
The fluorescence of many organic dyes is sensitive to pH. This property can be exploited to design probes that report on pH changes in their environment. For benzoxazole derivatives, protonation or deprotonation of a functional group can alter the electronic properties and thus the fluorescence.
Design and Synthesis of a pH Probe
A simple pH probe can be designed by introducing a phenolic hydroxyl group to the 2-phenyl substituent of the this compound core. The protonation state of the phenol will influence the ICT character of the molecule.
DOT Script for pH Sensing Mechanism
Caption: Reversible pH sensing based on ICT.
Experimental Protocol: Synthesis of a Phenolic pH Probe
Follow the general protocol for the synthesis of a 2-substituted this compound using 2-amino-4-methoxyphenol and 4-hydroxybenzoic acid.
Protocol for pH Titration
-
Prepare a stock solution of the pH probe in DMSO.
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).
-
Add a small aliquot of the probe stock solution to each buffer solution to a final concentration of around 10 µM.
-
Record the absorption and fluorescence emission spectra for each pH value.
-
Plot the fluorescence intensity at the emission maximum versus the pH to determine the pKa of the probe.
Quantitative Data Summary
The following table summarizes the expected photophysical properties of fluorescent probes based on the this compound scaffold, derived from literature on analogous compounds. Actual values will depend on the specific functionalization and solvent environment.
| Probe Type | Analyte | Expected λex (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Sensing Mechanism |
| Metal Ion Sensor | Zn²⁺ | 340 - 380 | 400 - 480 | Low (analyte-free), High (analyte-bound) | CHEF |
| pH Probe | H⁺ | 350 - 400 | 450 - 550 (deprotonated) | Low (protonated), High (deprotonated) | ICT |
Protocol for Live-Cell Imaging
This protocol provides a general guideline for using a newly developed this compound-based fluorescent probe for imaging in live mammalian cells. Optimization of probe concentration and incubation time is recommended for each new probe and cell line.
DOT Script for Live-Cell Imaging Workflow
Application Notes and Protocols for 5-Methoxy-1,3-benzoxazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Their structural similarity to naturally occurring nucleic acid bases facilitates interaction with various biological macromolecules.[1] These synthetic compounds exhibit a diverse range of therapeutic potentials, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1] This document provides an overview of the potential applications and generalized experimental protocols relevant to the study of 5-Methoxy-1,3-benzoxazole and its closely related analogs, based on the broader understanding of the benzoxazole class.
Disclaimer: Specific in vitro and in vivo study data for this compound is limited in the public domain. The following application notes and protocols are based on studies of structurally related benzoxazole derivatives and are intended to serve as a foundational guide for research and development.
Potential Applications and Biological Activities
Derivatives of the benzoxazole scaffold have been extensively studied for various biological activities. The introduction of a methoxy group at the 5-position can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Antimicrobial Activity
Benzoxazole derivatives have shown broad-spectrum antibacterial and antifungal activity.[2][3] For instance, certain 5-methyl-2-phenyl benzoxazole derivatives have demonstrated activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[3] Another derivative showed significant activity against Pseudomonas aeruginosa with a MIC value of 25 µg/mL.[3]
Anticancer Activity
Numerous benzoxazole derivatives have been investigated as potential anti-proliferative agents. They have been reported to act as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[4][5] Some derivatives have shown potent cytotoxic activity against various cancer cell lines.[5]
Anti-inflammatory and Analgesic Activity
The benzoxazole nucleus is a key feature in compounds exhibiting anti-inflammatory and analgesic properties.[6] These effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).
Other Potential Activities
Research has also explored benzoxazole derivatives for their potential as antiviral, anthelmintic, and anticonvulsant agents.[7]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes quantitative data for representative benzoxazole derivatives from various studies to provide a comparative context for potential biological activity.
| Compound Class | Target/Assay | Organism/Cell Line | Activity Metric | Value | Reference |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Antibacterial | Staphylococcus aureus | MIC | 12.5 µg/mL | [3] |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Antibacterial | Pseudomonas aeruginosa | MIC | 25 µg/mL | [3] |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Antifungal | Candida albicans | MIC | 12.5 µg/mL | [3] |
| 2,5-disubstituted benzoxazoles | Antibacterial | Bacillus subtilis | MIC | 3.12 µg/mL | [6] |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 Inhibition | - | IC50 | 0.268 µM | |
| Benzoxazole Derivatives | KDR Inhibition | - | IC50 | 6.855 to 50.118 µM | [5] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of benzoxazole derivatives. These should be adapted and optimized for the specific compound and research question.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-Psoriatic Evaluation (Imiquimod-Induced Psoriasis Model)
Objective: To evaluate the efficacy of a compound in a mouse model of psoriasis.[8][9]
Materials:
-
Test compound formulated for topical or oral administration
-
Imiquimod (IMQ) cream (5%)
-
Male BALB/c mice
-
Clobetasol propionate (positive control)
-
Vehicle control
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce psoriasis-like skin inflammation by applying a daily topical dose of IMQ cream to the shaved back of the mice for a specified number of days.
-
Administer the test compound (topically or orally) and control treatments daily.[9]
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[9]
-
At the end of the study, collect skin tissue for histopathological analysis to assess for changes such as hyperkeratosis, parakeratosis, and immune cell infiltration.[8]
Visualizations
General Synthetic Scheme for Benzoxazole Derivatives
The synthesis of benzoxazole derivatives often involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.
Caption: General workflow for the synthesis of benzoxazole derivatives.
Conceptual Signaling Pathway for Anticancer Activity
A potential mechanism of action for anticancer benzoxazole derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the VEGFR-2 pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Methoxy-1,3-benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 2-Amino-4-methoxyphenol. This starting material can be synthesized through the catalytic hydrogenation of 4-methoxy-2-nitrophenol, with yields of up to 93% reported after recrystallization.[1]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in benzoxazole synthesis can be attributed to several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in 2-amino-4-methoxyphenol or the cyclizing agent can interfere with the reaction.[2] It is advisable to use highly pure reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[2]
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the desired benzoxazole.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield.
Q3: I am observing significant impurity formation in my final product. What are the likely side products and how can they be minimized?
Common side products in benzoxazole synthesis can include unreacted starting materials, the intermediate Schiff base if the cyclization is incomplete, and potential byproducts from over-alkylation or acylation depending on the chosen synthetic route. To minimize these:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants.
-
Ensure Complete Cyclization: Increasing reaction temperature or time may promote full conversion of the intermediate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2-aminophenol starting material, which can lead to colored impurities.[3]
Q4: What are the recommended purification techniques for this compound?
Purification can typically be achieved through:
-
Recrystallization: Isopropyl alcohol is a suitable solvent for recrystallizing the precursor 2-Amino-4-methoxyphenol.[1] For the final product, a suitable solvent system should be determined based on its polarity.
-
Column Chromatography: This is an effective method for separating the desired product from impurities.[4] The choice of eluent is critical for good separation; a common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains). | Inactive Catalyst: If using a catalyst, it may be old or poisoned. | - Use a fresh, high-quality catalyst.- Ensure the reaction setup is free of contaminants that could poison the catalyst. |
| Insufficient Temperature: The reaction may be too slow at lower temperatures. | - Incrementally increase the reaction temperature while monitoring progress by TLC. Some solvent-free reactions may require temperatures up to 130°C.[3] | |
| Deactivated Reagent: The cyclizing agent may have degraded. | - Use a fresh batch of the reagent. | |
| Product is lost during workup. | Improper pH adjustment during extraction: The product may remain in the aqueous layer. | - Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to maximize precipitation or extraction efficiency. |
| Product is soluble in the recrystallization solvent at low temperatures. | - Select a different recrystallization solvent where the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary for dissolution. |
Issue 2: Formation of Significant Side Products
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows multiple spots in addition to the product. | Incomplete Cyclization: The intermediate Schiff base has not fully cyclized. | - Increase the reaction temperature or prolong the reaction time.- Consider the addition of a suitable oxidant if the reaction mechanism requires it. |
| Oxidation of Starting Material: 2-amino-4-methoxyphenol is susceptible to air oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | - Re-verify the stoichiometry of all reactants. A slight excess of one reactant can sometimes drive the reaction to completion. |
Data Presentation
Table 1: Impact of Key Parameters on Benzoxazole Synthesis
| Parameter | Condition A | Condition B (Optimized) | Condition C | Potential Outcome | Troubleshooting Steps |
| Starting Material Purity | Unpurified 2-Amino-4-methoxyphenol | High Purity (>98%) | Crude 2-Amino-4-methoxyphenol | Incomplete reaction, side products | Recrystallize starting material.[1] |
| Temperature | Room Temperature | 80-130°C[2][3] | >150°C | Low conversion / Decomposition | Optimize temperature in small increments. |
| Reaction Time | 1 hour | 4-6 hours[4] | >12 hours | Incomplete reaction / Side product formation | Monitor reaction progress by TLC. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., DMF, Toluene) or Solvent-free[3] | Overly non-polar (e.g., Hexane) | Low solubility, slow reaction | Screen a range of solvents with varying polarity. |
| Catalyst Loading | 0.1 mol% | 1 mol%[3] | 5 mol% | Inefficient catalysis / Unnecessary cost | Optimize catalyst loading for efficiency and cost-effectiveness. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-methoxyphenol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-Amino-4-methoxyphenol
-
Triethyl orthoformate (or another suitable cyclizing agent)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene or solvent-free)
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-4-methoxyphenol (1.0 equivalent) and the chosen solvent (if not solvent-free).
-
Reagent Addition: Add the cyclizing agent (e.g., triethyl orthoformate, 1.1 equivalents) and the catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 120°C) and maintain for the optimized time (e.g., 5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Visualizations
References
Technical Support Center: Purification of 5-Methoxy-1,3-benzoxazole
Welcome to the Technical Support Center for the purification of 5-Methoxy-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include unreacted starting materials (e.g., 2-amino-4-methoxyphenol), residual solvents, and side-products from incomplete cyclization or side reactions. Dark, tar-like substances may also form due to polymerization, especially at elevated reaction temperatures.[1]
Q2: My purified this compound has a low melting point and appears impure. What are the likely causes?
A2: A low or broad melting point is a strong indicator of impurities.[2] This could be due to the presence of residual starting materials, isomeric impurities, or byproducts from the synthesis.[1] "Oiling out" during recrystallization can also trap impurities within the product.[2]
Q3: I am observing significant product loss during purification. What are the potential reasons?
A3: Product loss can occur at several stages. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to poor crystal formation and recovery. In column chromatography, the compound may adhere too strongly to the stationary phase if the eluent is not polar enough, or it could be partially soluble in the solvent system, leading to losses during solvent removal. Adsorption onto activated carbon during decolorization can also reduce the yield.[2]
Q4: How can I effectively remove colored impurities from my this compound product?
A4: Colored impurities, often resulting from highly conjugated organic molecules, can sometimes be removed by treating a solution of the crude product with activated carbon (charcoal).[2] Gentle heating of the mixture followed by hot filtration to remove the carbon can yield a decolorized filtrate from which the purified product can be recrystallized.[2] Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the overall yield.[2]
Troubleshooting Guides
Column Chromatography Issues
Problem: Poor separation of this compound from impurities on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Improper Solvent System (Eluent) | The eluent may be too polar, causing rapid elution with poor separation, or not polar enough, leading to the compound remaining on the column.[2] Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[2] Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.[2] |
| Column Overloading | Too much crude product has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly without any voids. |
| Co-elution of Impurities | An impurity may have a similar polarity to this compound, making separation by normal-phase chromatography difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase chromatography could also be an effective alternative. |
Recrystallization Issues
Problem: The compound "oils out" or fails to crystallize during recrystallization.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent at room temperature. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Good starting points could be isopropanol or ethanol.[2] |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2] Insulating the flask can promote slower crystal growth.[2] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try pre-purification by column chromatography to remove the impurity.[2] Alternatively, adding a small seed crystal of pure this compound can sometimes induce crystallization. |
| Insufficient Solvent | If the compound is not fully dissolved at the solvent's boiling point, it may "oil out" upon cooling.[2] Add a minimal amount of additional hot solvent until complete dissolution is achieved. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[2] Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under a high vacuum for an extended period (12-24 hours) to remove any residual solvent.[2]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: 5-Methoxy-1,3-benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound start with 2-amino-4-methoxyphenol as the key precursor. Common approaches include:
-
Reaction with Formic Acid: This is a direct, one-pot method where 2-amino-4-methoxyphenol is heated with formic acid, which acts as both the formylating agent and the cyclization catalyst.
-
Reaction with Triethyl Orthoformate: This method involves the reaction of 2-amino-4-methoxyphenol with triethyl orthoformate, often in the presence of an acid catalyst. This approach can offer milder reaction conditions compared to using concentrated formic acid.
-
Two-Step Synthesis via N-formyl Intermediate: This involves the initial formation and isolation of N-(2-hydroxy-5-methoxyphenyl)formamide, which is then cyclized in a separate step, usually by heating with a dehydrating agent. This can sometimes lead to a purer final product.
Q2: What is the key intermediate in the synthesis of this compound from 2-amino-4-methoxyphenol?
A2: The key intermediate is N-(2-hydroxy-5-methoxyphenyl)formamide. This is formed by the formylation of the amino group of 2-amino-4-methoxyphenol. Subsequent intramolecular cyclization (dehydration) of this intermediate leads to the formation of the benzoxazole ring.
Q3: My reaction mixture turns dark brown or black. What is the likely cause?
A3: The formation of dark-colored mixtures is a common issue and can be attributed to several factors:
-
Oxidation of the Starting Material: 2-amino-4-methoxyphenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air, which can form highly colored quinonoid byproducts.
-
Polymerization: Under strong acidic conditions or high temperatures, the starting material or intermediates can undergo polymerization, leading to the formation of insoluble, tar-like substances.
-
Degradation: Prolonged reaction times at high temperatures can lead to the degradation of the starting materials, intermediate, or the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (2-amino-4-methoxyphenol) and the appearance of the product spot (this compound) indicate the progression of the reaction. The intermediate, N-(2-hydroxy-5-methoxyphenyl)formamide, will also have a distinct Rf value.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature, while monitoring for product degradation. - Ensure the appropriate stoichiometry of reagents. - If using a catalyst, ensure it is active and used in the correct amount. |
| Incomplete cyclization of the N-formyl intermediate. | - Ensure sufficient heating and/or the presence of an effective dehydrating agent (e.g., polyphosphoric acid, if applicable). | |
| Product loss during workup and purification. | - Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize product loss. | |
| Presence of Unreacted 2-amino-4-methoxyphenol in the Final Product | Insufficient formylating agent. | - Use a slight excess of the formylating agent (e.g., formic acid or triethyl orthoformate). |
| Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature as tolerated by the reactants and product. | |
| Presence of N-(2-hydroxy-5-methoxyphenyl)formamide in the Final Product | Incomplete cyclodehydration. | - Increase the temperature or prolong the heating time during the cyclization step. - Consider the use of a stronger dehydrating agent or catalyst. |
| Formation of Dark Polymeric Byproducts | Reaction temperature is too high. | - Maintain a controlled and optimal reaction temperature. Avoid localized overheating. |
| Highly acidic conditions. | - If possible, use a milder acid catalyst or reduce the concentration of the acid. | |
| Impure starting materials. | - Ensure the purity of 2-amino-4-methoxyphenol, as impurities can promote polymerization. | |
| Product is an oil or has a low melting point, indicating impurities | Presence of residual solvent or moisture. | - Dry the product thoroughly under vacuum. |
| Presence of side products. | - Purify the product using column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or recrystallization from a suitable solvent. |
Data Presentation: Comparison of Synthetic Routes and Potential Side Products
| Synthetic Route | Key Reagents | Typical Conditions | Expected Main Product | Potential Common Side Products | Factors Influencing Side Product Formation |
| Phillips Synthesis | 2-amino-4-methoxyphenol, Formic Acid | Heating (reflux) | This compound | N-(2-hydroxy-5-methoxyphenyl)formamide, Polymeric tars, Oxidation products | - Incomplete cyclization due to insufficient heating. - High temperatures and prolonged reaction times can lead to polymerization and degradation. - Presence of oxygen can promote oxidation of the starting material. |
| Reaction with Orthoester | 2-amino-4-methoxyphenol, Triethyl Orthoformate | Heating, often with an acid catalyst | This compound | N-(2-hydroxy-5-methoxyphenyl)formamide, Diethoxymethyl ether of 2-amino-4-methoxyphenol | - Incomplete reaction or cyclization. - Sub-optimal catalyst concentration or activity. |
Experimental Protocols
Protocol: Synthesis of this compound from 2-amino-4-methoxyphenol and Formic Acid
-
Materials:
-
2-amino-4-methoxyphenol
-
Formic acid (85-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (optional)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methoxyphenol (1.0 eq) and formic acid (1.2-1.5 eq).
-
Add toluene to the flask. If using a Dean-Stark trap, fill the side arm with toluene.
-
Heat the mixture to reflux. If a Dean-Stark trap is used, continue refluxing until the theoretical amount of water is collected.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Visualizations
Caption: Reaction pathway for this compound synthesis and common side product formation.
Caption: A logical troubleshooting workflow for common issues in this compound synthesis.
improving yield and purity of 5-Methoxy-1,3-benzoxazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis, purification, and troubleshooting of 5-Methoxy-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. The benzoxazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
Q2: What is a common synthetic route to prepare this compound?
A2: A prevalent method for synthesizing this compound is the cyclocondensation of 2-amino-4-methoxyphenol with a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction is typically acid-catalyzed and proceeds via the formation of an intermediate which then undergoes intramolecular cyclization and dehydration.
Q3: What are the key safety precautions to consider when synthesizing this compound?
A3: 2-aminophenols can be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] Therefore, it is advisable to handle these starting materials under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. Strong acids and bases can react exothermically with aminophenols, so careful and controlled addition of these reagents is necessary.[1] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques. Melting point analysis, Thin-Layer Chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed. The expected NMR data is provided in the "Data Presentation" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in benzoxazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and inefficient purification.[2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-amino-4-methoxyphenol or the cyclizing agent can interfere with the reaction.[3]
-
Reaction Conditions: The temperature, reaction time, solvent, and catalyst are crucial parameters that can significantly affect the yield.[2]
-
Side Product Formation: Competing side reactions can consume the starting materials, thereby reducing the yield of the desired product.[2]
Issue 2: Incomplete Reaction
Q: My TLC analysis shows a significant amount of unreacted 2-amino-4-methoxyphenol even after the recommended reaction time. What should I do?
A: An incomplete reaction is a common problem. Here are some troubleshooting steps:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
-
Increase Temperature: The reaction temperature may be too low to overcome the activation energy for the cyclization. Consider gradually increasing the temperature while monitoring for any potential product degradation.[2]
-
Check Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[3]
Issue 3: Formation of Side Products and Impurities
Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products and how can I minimize their formation?
A: Side product formation is a frequent cause of low yields and purification challenges. Common side reactions in benzoxazole synthesis include:
-
Incomplete Cyclization: The intermediate formed from the initial condensation may not fully cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time.[1]
-
Polymerization: Under certain conditions, the starting materials or intermediates can polymerize.[3]
-
Oxidation of Starting Material: 2-aminophenols are prone to oxidation, leading to colored impurities.[1]
To minimize side products, it is important to optimize the reaction conditions, including temperature, reaction time, and stoichiometry of the reactants. Performing the reaction under an inert atmosphere can prevent oxidation-related byproducts.[3]
Issue 4: Difficulties in Product Purification
Q: I am struggling to purify the crude this compound. What are some effective purification strategies?
A: Purification can be a significant source of product loss. Here are some effective methods:
-
Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or ethanol/water mixtures are often good starting points.[4][5]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. The choice of the solvent system (eluent) is crucial for good separation. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[4][6] The optimal eluent should give a retention factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate.[6]
Data Presentation
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| 2-Amino-4-methoxyphenol | C7H9NO2 | 139.15 | Solid | 135-143 | - | - |
| This compound | C8H7NO2 | 149.15 | Solid | - | 8.08 (s, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 6.94 (dd, J=8.8, 2.4 Hz, 1H), 3.86 (s, 3H) | 157.0, 151.2, 144.9, 142.0, 112.2, 110.8, 97.2, 55.9 |
Note: NMR data is based on available literature for 5-methoxybenzoxazole.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the cyclocondensation of 2-amino-4-methoxyphenol with triethyl orthoformate.
Materials:
-
2-Amino-4-methoxyphenol
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (1 equivalent) in toluene.
-
Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Select a suitable solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature (e.g., ethanol, isopropanol).[5]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated carbon and performing a hot filtration.[7]
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[7]
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[6]
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
Technical Support Center: 5-Methoxy-1,3-benzoxazole Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-benzoxazole and related syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common reactions?
This compound is an aromatic heterocyclic compound. The benzoxazole core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Common reactions involving the benzoxazole ring system include electrophilic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination to functionalize the aromatic core.[1][2]
Q2: What are the primary stability concerns for this compound derivatives?
Derivatives of this compound can be sensitive to environmental conditions. Key stability concerns include:
-
pH-mediated hydrolysis: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[4]
-
Photodegradation: Exposure to UV or ambient light may lead to the degradation of the heterocyclic compound.[4]
-
Oxidation: The molecule may react with atmospheric oxygen or other oxidizing agents.[4] For long-term storage, it is recommended to keep the compound as a solid in a cool, dark, and inert atmosphere, such as in a freezer at -20°C.[4] Solutions should ideally be prepared fresh before use.[4]
Q3: What are some common palladium-catalyzed cross-coupling reactions used with benzoxazoles?
The benzoxazole scaffold is often functionalized using cross-coupling reactions. Two common methods are:
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling an organoboron species (like a boronic acid) with a halide or triflate, using a palladium catalyst and a base.[5][6][7] It is widely used to synthesize substituted biphenyls and styrenes.[5]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or sulfonate and an amine, catalyzed by a palladium complex.[8][9][10][11] It is a crucial method for synthesizing aryl amines.[9]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a frequent issue in benzoxazole synthesis. The following table outlines common causes and suggested solutions.[12][13][14]
| Possible Cause | Suggested Solution |
| Purity of Starting Materials | Verify the purity of your 2-aminophenol derivative and the coupling partner (e.g., aldehyde, carboxylic acid). Impurities can significantly interfere with the reaction. Consider purifying starting materials by recrystallization or distillation if necessary.[12][15] |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction temperature is optimal. Temperatures that are too low may lead to a slow or incomplete reaction, while excessively high temperatures can cause decomposition.[14] For some solvent-free syntheses, temperatures up to 130°C may be required.[15][16] Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and ensure it has run to completion.[14] |
| Inefficient Catalyst | Ensure your catalyst is active, as some are sensitive to air and moisture.[12][14] Consider screening different catalysts or optimizing the catalyst loading. A small increase in catalyst loading can sometimes significantly improve conversion.[12][14] |
| Side Product Formation | Competing side reactions can consume starting materials. Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product.[12] |
| Product Loss During Purification | Significant product loss can occur during work-up and purification.[12] Optimize your purification strategy (see Q4 for details). |
Q2: The reaction seems to have stalled. What should I do?
A stalled reaction indicates that the conversion of starting materials to products has ceased before completion. Here are some steps to take.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The reaction may lack the necessary activation energy. Try incrementally increasing the temperature while monitoring for product formation and potential decomposition via TLC.[14][15] |
| Catalyst Deactivation | The catalyst may have lost activity due to impurities or degradation over time. If feasible, add a fresh portion of the catalyst to the reaction mixture.[12][14][15] |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction. Ensure accurate measurements were made.[12][14] |
| Poor Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize contact between reactants and the catalyst.[13] |
Q3: I am observing significant impurity formation. How can I minimize side products?
Side product formation reduces yield and complicates purification. Common side products and mitigation strategies are listed below.
-
Incomplete Cyclization: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[14][15] To promote cyclization, try increasing the reaction temperature or extending the reaction time.[14][15]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[12] To minimize this, carefully control the stoichiometry of your reagents.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[12] Adjusting the reaction temperature and reactant concentrations can often mitigate this issue.
-
Use of an Inert Atmosphere: If reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[17]
Q4: My product seems to be lost during purification. What are some effective purification strategies?
Purification is a critical step where significant product loss can occur.
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles.[12]
-
Solvent System Selection: The choice of eluent is crucial. Use TLC to determine the optimal solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for good separation.[18] A mixture of hexanes and ethyl acetate is a common starting point.[14][18]
-
Decomposition on Silica Gel: Some compounds may be sensitive to the acidic nature of standard silica gel.[18] If you suspect this is an issue, consider using neutral alumina or deactivating the silica gel by adding a small amount of a base like triethylamine to your eluent.[18]
-
-
Recrystallization: This is an excellent method for removing small amounts of impurities, especially if the crude product is a solid.
-
Solvent Choice: Select a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[18] Ethanol or isopropanol can be good starting points.[18]
-
Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[18]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-benzoxazole via Condensation
This protocol describes a common method for synthesizing a 2-substituted benzoxazole from 2-aminophenol and an aldehyde using a recyclable catalyst under solvent-free conditions.[15][16]
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst (~1 mol%)[15][16]
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst.[15]
-
Reaction: Place a magnetic stir bar in the vessel and heat the mixture to 130°C with vigorous stirring for 5 hours.[12][15][16]
-
Monitoring: Monitor the reaction's progress by TLC to ensure the consumption of the starting materials.[12][15]
-
Work-up: Once complete, allow the mixture to cool to room temperature. Dissolve the resulting solid in ethyl acetate (10 mL).[12][15]
-
Catalyst Recovery: Separate the catalyst by centrifugation or filtration.[12][15]
-
Extraction and Drying: Transfer the organic solution to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.[19]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[12]
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.[12]
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
stability issues and degradation of 5-Methoxy-1,3-benzoxazole in solution
This technical support center provides guidance on the stability, handling, and troubleshooting of 5-Methoxy-1,3-benzoxazole in solution for researchers, scientists, and drug development professionals. Please note that detailed public-domain data on the specific chemical stability and degradation of this compound is limited. The information provided here is based on the chemical properties of the benzoxazole ring system and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The benzoxazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solvent: Protic solvents may participate in degradation reactions. The choice of solvent can also impact solubility and stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q2: What are the recommended storage conditions for this compound solid and in solution?
A2: For long-term storage, this compound solid should be kept in a tightly sealed container in a cool, dry, and dark place, preferably at 2-8°C.[2] Solutions should be prepared fresh daily. If storage of a solution is necessary, it should be stored at 2-8°C and used within 24 hours.[2] For longer-term storage of solutions, freezing at -20°C or -80°C in an anhydrous, aprotic solvent may be considered, though freeze-thaw cycles should be minimized.
Q3: My solution of this compound has changed color. What is the likely cause?
A3: A color change in the solution is a strong indicator of chemical degradation, potentially due to oxidation or photolysis.[1] It is recommended to store the solution protected from light and to consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]
Q4: I am observing a decrease in the concentration of my this compound stock solution over time. How can I improve its stability?
A4: A decrease in concentration points towards degradation. To enhance stability:
-
Storage Conditions: Store the compound as a dry solid in a cool, dark, and inert atmosphere.[3]
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. If aqueous solutions are required, use buffers to maintain a neutral pH and consider deoxygenating the solvent.[3]
-
Temperature: Keep solutions cool and minimize the time they are at room or elevated temperatures.[3]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, based on the chemistry of the benzoxazole ring, potential degradation pathways may include:
-
Hydrolysis: The oxazole ring is susceptible to hydrolytic cleavage under acidic or basic conditions, which could lead to the formation of 2-aminophenol derivatives.
-
Oxidation: The molecule may be susceptible to oxidation, potentially at the electron-rich benzene ring or the methoxy group.
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage or rearrangement of the heterocyclic ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at 2-8°C and protected from light and moisture. Prepare fresh solutions for each experiment.[2] |
| Contamination of the sample. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Ensure the mobile phase is compatible with the compound.[2] |
| Impurities in the starting material. | Check the certificate of analysis for the purity of the compound. | |
| Poor solubility of the compound. | Use of an inappropriate solvent. | The solubility of benzoxazole derivatives can be influenced by solvent polarity. Start with common laboratory solvents like DMSO, DMF, or methanol to assess solubility. |
| The compound has degraded to a less soluble form. | Visually inspect the solid for any changes in color or texture. If degradation is suspected, use a fresh batch of the compound. | |
| Precipitate forms in the solution upon thawing. | Poor solubility of the compound at lower temperatures or the concentration is too high. | Gently warm and vortex the solution to redissolve the precipitate. If the issue persists, consider using a different solvent or preparing a less concentrated stock solution.[1] |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[2]
-
Thermal Degradation: Store the stock solution at 70°C in a temperature-controlled oven.[1]
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.[1]
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS to identify and quantify any degradation products.[1]
Illustrative Quantitative Data (Hypothetical)
The following table provides a hypothetical summary of degradation under various stress conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-Amino-4-methoxyphenol |
| 0.1 M NaOH | 24 hours | Room Temp | 25% | 2-Amino-4-methoxyphenol, Ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized benzoxazole derivatives |
| Heat | 48 hours | 70°C | 5% | Minor unidentified products |
| Light (UV/Vis) | 24 hours | Room Temp | 20% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for stability issues.
References
Technical Support Center: Preventing Byproduct Formation in Benzoxazole Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during benzoxazole synthesis.
Troubleshooting Guides
This section addresses specific issues related to byproduct formation in a question-and-answer format, offering actionable solutions.
Issue 1: Formation of Schiff Base Intermediate as a Major Byproduct
Question: My reaction between a 2-aminophenol and an aldehyde stalls at the Schiff base intermediate, resulting in low yields of the desired benzoxazole. How can I promote complete cyclization?
Answer: Incomplete cyclization is a common hurdle, especially when the intermediate Schiff base is particularly stable.[1][2] To drive the reaction towards the final benzoxazole product, consider the following strategies:
-
Increase Reaction Temperature and Time: Insufficient thermal energy can prevent the reaction from overcoming the activation energy for cyclization.[2] Gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) can be effective. Some solvent-free reactions may require temperatures as high as 130°C.[2]
-
Introduce an Oxidant: The final step of cyclization often involves an oxidation/aromatization step. The addition of a suitable oxidant can facilitate the conversion of the cyclized intermediate to the aromatic benzoxazole.
-
Optimize Catalyst Choice: The selection of an appropriate catalyst is crucial for promoting efficient cyclization.[1] Brønsted or Lewis acids are commonly employed to catalyze this step.
Issue 2: Presence of Polymeric or Dimeric Byproducts
Question: I am observing significant amounts of insoluble, high molecular weight byproducts in my reaction mixture. What causes this and how can I prevent it?
Answer: The formation of polymeric or dimeric materials often stems from the self-condensation of 2-aminophenol, particularly under harsh conditions.[1][2] To minimize these side reactions:
-
Careful Control of Reaction Conditions: High temperatures and highly acidic or basic conditions can promote polymerization.[2] Adhering to optimized temperature and pH ranges is critical.
-
Protecting Atmosphere: If your starting materials or intermediates are sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.[1]
-
Stoichiometric Control: Ensure the accurate molar ratio of your reactants. An excess of 2-aminophenol can increase the likelihood of self-condensation.
Issue 3: Over-acylation or Over-alkylation of the Benzoxazole Product
Question: My final product mixture contains species with multiple acyl or alkyl groups attached to the benzoxazole ring. How can I improve the selectivity of my reaction?
Answer: Over-alkylation or acylation is a common side reaction when using reactive electrophiles.[1] To enhance selectivity for the desired mono-substituted product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 2-aminophenol relative to the acylating or alkylating agent.
-
Slow Addition of Reagents: Adding the electrophile dropwise to the reaction mixture can help to maintain a low concentration and reduce the incidence of multiple substitutions.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the follow-on reactions, thereby improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in benzoxazole synthesis?
A1: Low yields can arise from several factors, including:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can interfere with the reaction.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly reduce the yield.[1]
-
Incomplete Reactions: The reaction may not proceed to completion. It is crucial to monitor the reaction's progress using techniques like TLC.[1]
-
Formation of Side Products: Competing reactions can consume starting materials, thus lowering the yield of the desired benzoxazole.[1]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or workup conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.[1]
Q2: How can I effectively purify my benzoxazole product to remove byproducts?
A2: Several purification techniques can be employed:
-
Column Chromatography: This is a widely used and effective method for separating benzoxazoles from byproducts. The choice of the solvent system is critical for achieving good separation.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.
-
Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]
Q3: Can the choice of catalyst influence byproduct formation?
A3: Absolutely. The catalyst plays a pivotal role in determining the reaction pathway and selectivity.[1] An appropriate catalyst can accelerate the desired reaction while minimizing side reactions. For instance, certain catalysts can promote the key cyclization step, thereby reducing the accumulation of the Schiff base intermediate.[2] It is essential to screen different catalysts to find the optimal one for a specific transformation.
Data Presentation
Table 1: Comparison of Catalysts in the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Samarium(III) triflate | EtOH–H2O | 50 | 2 | 92 | [3] |
| BAIL gel | Solvent-free | 130 | 5 | 95 | [3] |
| In(OTf)3 | Solvent-free | - | - | High | [4] |
| Methanesulfonic acid | - | - | - | Excellent | [4] |
| Activated Carbon | Xylene | - | - | High | [4] |
Table 2: Effect of Reaction Conditions on Byproduct Formation
| Starting Materials | Conditions | Major Byproduct | Prevention Strategy |
| 2-Aminophenol, Aldehyde | Low temperature, short time | Schiff Base | Increase temperature/time, add oxidant |
| 2-Aminophenol | High temperature, strong acid/base | Polymer | Optimize temperature, use inert atmosphere |
| 2-Aminophenol, Acyl Halide | Excess acyl halide | Di-acylated product | Control stoichiometry, slow addition |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol and Benzaldehyde using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol describes a solvent-free method for the synthesis of 2-substituted benzoxazoles.[3]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)
Procedure:
-
In a 5 mL vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel.
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Triflic Anhydride and 2-Fluoropyridine
This protocol details a method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenol.
Materials:
-
Tertiary amide (0.55 mmol)
-
Dichloromethane (DCM, 1 mL)
-
2-Fluoropyridine (1.0 mmol)
-
Triflic anhydride (Tf2O, 0.6 mmol)
-
2-Aminophenol (0.5 mmol)
-
Triethylamine (Et3N, 0.5 mL)
Procedure:
-
To a solution of the tertiary amide in DCM, add 2-fluoropyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride dropwise to the stirred solution and stir for 15 minutes at 0 °C.
-
Add 2-aminophenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.[1]
Visualizations
Caption: Key pathways in benzoxazole synthesis and potential byproduct formation.
Caption: A workflow for troubleshooting byproduct formation in benzoxazole synthesis.
References
Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1,3-benzoxazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Methoxy-1,3-benzoxazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation and cyclization of 2-amino-4-methoxyphenol with a one-carbon electrophile. Common reagents for this transformation include formic acid or its derivatives, such as triethyl orthoformate. This approach is often favored due to the ready availability of the starting materials and generally good yields.
Q2: What are the primary considerations when scaling up the synthesis from a laboratory to a pilot plant or industrial scale?
Scaling up the synthesis of this compound requires careful consideration of several factors:
-
Heat Transfer: The cyclization reaction is often performed at elevated temperatures. In larger reactors, inefficient heat transfer can lead to localized overheating, potentially causing side reactions or degradation of the product.
-
Mass Transfer: Adequate mixing is crucial to ensure a homogenous reaction mixture, especially in larger volumes. Poor agitation can result in incomplete reactions and lower yields.
-
Reagent Addition: The rate of addition of reagents, particularly if the reaction is exothermic, needs to be carefully controlled to maintain the desired reaction temperature.
-
Work-up and Product Isolation: Procedures that are simple on a small scale, such as extraction and filtration, can become more complex and time-consuming at a larger scale. The choice of solvents and the efficiency of phase separations are critical.
-
Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the handling of larger quantities of chemicals.[1][2][3][4]
Q3: How does the methoxy group on the benzene ring influence the reaction?
The methoxy group is an electron-donating group, which can influence the reactivity of the 2-aminophenol starting material. While generally not problematic, it can affect the nucleophilicity of the amino group and the overall electron density of the aromatic ring. This can have a minor impact on the optimal reaction conditions compared to the synthesis of unsubstituted benzoxazole. No significant electronic or steric effects from the methoxy group that would impede the reaction have been extensively reported.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Continue heating until the starting material is consumed. - Increase Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate. However, be cautious of potential side reactions or product degradation at excessively high temperatures. - Inadequate Mixing: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially in larger reaction vessels. |
| Side Product Formation | - Optimize Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of one reactant may lead to the formation of byproducts. - Control Temperature: Maintain a stable and optimal reaction temperature. Temperature fluctuations can promote the formation of undesired side products. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the correct pH of the aqueous phase during extraction to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery. - Minimize Transfers: Each transfer of material can result in some loss. Streamline the work-up procedure to reduce the number of steps. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Persistent Impurities | - Recrystallization: This is often an effective method for purifying solid products. A thorough solvent screen is recommended to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. - Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography can be employed. It is important to first determine an optimal solvent system using thin-layer chromatography (TLC) to achieve good separation. - Activated Carbon Treatment: To remove colored impurities, which are often highly conjugated organic molecules, treatment with activated carbon can be effective.[2] |
| "Oiling Out" During Recrystallization | - Ensure Complete Dissolution: Make sure the compound is fully dissolved at the boiling point of the solvent before allowing it to cool. - Use a Different Solvent System: If "oiling out" persists, a different recrystallization solvent or a mixture of solvents may be necessary. |
Experimental Protocols
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This can serve as a basis for scale-up, with the considerations mentioned above taken into account.
Synthesis of this compound from 2-Amino-4-methoxyphenol and Triethyl Orthoformate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methoxyphenol (1 equivalent) and triethyl orthoformate (1.5 to 2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 146°C) and maintain this temperature for 4-6 hours.[1] The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | Solid, melting point 135-140 °C.[6] Harmful if swallowed.[7] |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | Flammable liquid, boiling point 146 °C.[1] May cause respiratory irritation.[1] |
| This compound | C₈H₇NO₂ | 149.15 | - |
Scale-Up Considerations for the Experimental Protocol
-
Heating: For larger volumes, a jacketed reactor with a thermal fluid is recommended for precise and uniform temperature control.
-
Mixing: A mechanical overhead stirrer with an appropriately designed impeller should be used to ensure efficient mixing in a larger reactor.
-
Distillation: On a larger scale, the removal of excess triethyl orthoformate and ethanol will require a distillation setup with adequate vacuum and heating capacity.
-
Safety:
-
The reaction should be conducted in a well-ventilated area, such as a fume hood, especially when working with larger quantities of triethyl orthoformate, which is a flammable liquid and respiratory irritant.[1][2][3][4]
-
Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, should be worn at all times.
-
Ensure that fire safety equipment, such as a fire extinguisher and a safety shower, is readily accessible.
-
2-Amino-4-methoxyphenol is harmful if swallowed.[7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methoxyphenol 95 20734-76-3 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Catalyst Selection for 5-Methoxy-1,3-benzoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 5-Methoxy-1,3-benzoxazole. The focus is on catalyst selection and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing the benzoxazole core structure?
The synthesis of benzoxazoles, including 5-methoxy derivatives, is typically achieved through the condensation and subsequent cyclization of a 2-aminophenol derivative (in this case, 2-amino-4-methoxyphenol) with a functionalized co-reactant.[1] The most prevalent methods involve reacting the aminophenol with aldehydes, carboxylic acids, or their derivatives.[1][2] Key catalytic strategies include:
-
Brønsted or Lewis Acid Catalysis: These are widely used to facilitate the condensation-aromatization reaction between o-aminophenols and aldehydes.[3]
-
Metal-Catalyzed Reactions: Transition metals like copper, palladium, and iron are used in various coupling and cyclization reactions to form the benzoxazole ring.[4][5]
-
Nanocatalysis: Nanocatalysts are gaining prominence due to their high selectivity, stability, reactivity, and reusability, offering a green chemistry approach.[4][6]
Q2: How do I select the optimal catalyst for my this compound synthesis?
Choosing the right catalyst depends on several factors including the reaction pathway (e.g., using an aldehyde vs. a carboxylic acid), desired reaction conditions (temperature, solvent), and considerations for "green" chemistry.
-
For reactions with aldehydes: A variety of catalysts are effective, including Brønsted acidic ionic liquids (BAIL gels), metal-organic frameworks (MOFs), and various nanocatalysts.[3][7] A BAIL gel, for instance, has been shown to produce excellent yields under solvent-free conditions, although at a relatively high temperature (130 °C).[3]
-
For "green" synthesis: Consider reusable, heterogeneous catalysts like samarium triflate in an aqueous medium, copper(II) ferrite nanoparticles, or magnetic nanocatalysts that can be easily recovered.[5][6]
-
Substrate Tolerance: Ensure the chosen catalyst is compatible with the methoxy group on your aminophenol. Most common catalysts for this synthesis tolerate both electron-donating and electron-withdrawing groups.[3]
Q3: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts, such as those supported on silica, magnetic nanoparticles, or polymers, offer significant advantages.[4][6] They are easily separated from the reaction mixture by simple filtration or magnetic decantation, which simplifies the product purification process.[5][6] This also allows for the catalyst to be recovered and reused for multiple cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[2][3]
Q4: My reaction is resulting in a low yield. What are the most common causes?
Low yields in benzoxazole synthesis are a frequent issue and can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2-amino-4-methoxyphenol or the coupling partner can inhibit the catalyst or lead to side reactions.[8]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical. For example, some reactions require high temperatures (100-140 °C) to proceed efficiently.[3][8]
-
Catalyst Inactivity: The catalyst may be deactivated by moisture, air, or impurities. Some catalysts require activation before use.[8]
-
Formation of Side Products: The intermediate Schiff base (from an aldehyde) may be stable and not fully cyclize, or polymerization can occur under certain conditions.[8]
-
Inefficient Purification: The product may be lost during work-up and purification steps.[8]
Troubleshooting Guides
Problem: Incomplete Reaction
(Identified by TLC or GC analysis showing significant amounts of starting material remaining after the expected reaction time)
-
Is the catalyst active?
-
Are the reaction conditions optimal?
-
Cause: The temperature may be too low or the reaction time too short.
-
Solution: Gradually increase the reaction temperature and monitor progress. Extend the reaction time, taking aliquots periodically to check for completion by TLC or GC.[8]
-
-
Is the catalyst loading sufficient?
Problem: Significant Side Product Formation
(Identified by multiple unexpected spots on TLC or peaks in GC/MS)
-
Are you observing a stable intermediate?
-
Cause: When reacting with an aldehyde, the intermediate Schiff base may not fully cyclize to the benzoxazole.[8]
-
Solution: The choice of catalyst is crucial for promoting the final cyclization step. Lewis acidic catalysts like a Manganese-based MOF (Mn-TPADesolv) can be highly effective in driving this conversion.[7]
-
-
Is polymerization occurring?
-
Cause: High temperatures or incorrect stoichiometry can sometimes lead to the polymerization of starting materials or intermediates.[8]
-
Solution: Carefully control the reaction temperature and ensure the molar ratios of reactants are accurate.
-
-
Are there competing reactions?
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 2-substituted benzoxazoles, which serves as a model for the synthesis of 5-methoxy derivatives.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Runs) | Reference |
| BAIL gel (1 mol%) | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 98 | 5 | [3] |
| Mn-TPADesolv (0.6 mol%) | 2-Aminophenol, p-Tolualdehyde | Ethanol | 30 | 10 min | >99 | 30 | [7][9] |
| Samarium(III) triflate (10 mol%) | 2-Aminophenol, Benzaldehyde | EtOH–H₂O | 50 | 2 h | 92 | 4 | [3][5] |
| PEG-SO₃H | 2-Aminophenol, 4-Methoxy Benzoic Acid | - | - | - | - | Yes | [10] |
| Fe₃O₄@SiO₂-DETA-Mg | 2-Aminophenol, Benzaldehydes | DMF | 100 | - | - | Yes | [6] |
| NH₄Cl | 2-Aminophenol, p-Chlorobenzoic Acid | Ethanol | 80 | 6-8 h | 88 | - | [11] |
| Hf-MOF (1 mol%) | 2-Aminophenol, Benzaldehyde | Solvent-free | 140 | 6 h | 95 | 5 | [3] |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-5-methoxy-1,3-benzoxazole using a Heterogeneous Catalyst
This protocol is a generalized procedure based on common methods for benzoxazole synthesis, such as those using a BAIL gel or MOF catalyst.[3][7]
Materials:
-
2-Amino-4-methoxyphenol (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Catalyst (e.g., BAIL gel, 0.010 g, 1.0 mol %)[3]
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 2-amino-4-methoxyphenol (1 mmol), the desired benzaldehyde (1 mmol), and the catalyst (1 mol %) in a reaction vessel.
-
Stir the reaction mixture at the optimized temperature (e.g., 130 °C for a BAIL gel) for the required time (e.g., 5 hours).[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature and dissolve it in ethyl acetate (10 mL).
-
Separate the heterogeneous catalyst by filtration or centrifugation.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography to yield the pure 2-aryl-5-methoxy-1,3-benzoxazole.[3]
Visualizations
Caption: A workflow to guide catalyst selection based on experimental priorities.
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.[8]
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 11. jetir.org [jetir.org]
Technical Support Center: 5-Methoxy-1,3-benzoxazole Characterization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the characterization of 5-Methoxy-1,3-benzoxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and solutions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of the analyte. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Flush the column with a strong solvent or replace it if necessary. - Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections. - Inject a blank solvent run to identify the source of contamination. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.[1][2][3] - Use a column oven to maintain a stable temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Extra, Unidentified Peaks | - Presence of impurities from the synthesis. - Sample degradation. - Contamination from vials or solvents. | - Analyze the synthesis route to predict potential byproducts. - Prepare fresh samples and store them appropriately to prevent degradation. - Run a blank with just the solvent and an empty vial to rule out external contamination. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak for Analyte | - Analyte is not volatile enough or is thermally labile. - Inlet discrimination. - Active sites in the liner or column. | - Consider derivatization to increase volatility. - Optimize inlet temperature and injection mode (e.g., splitless). - Use a deactivated liner and a high-quality, inert column.[4] |
| Peak Tailing | - Active sites in the GC system (liner, column). - Column contamination. | - Replace the liner with a fresh, deactivated one. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column. |
| High Background Noise | - Column bleed. - Contaminated carrier gas. - Leak in the system. | - Ensure the column temperature does not exceed its maximum limit.[4] - Use high-purity carrier gas with appropriate traps. - Perform a leak check of the system. |
| Mass Spectrum Mismatch with Library | - Co-elution of the analyte with an impurity. - Incorrect background subtraction. - Isomeric impurities. | - Improve chromatographic separation by optimizing the temperature program. - Manually review and adjust the background subtraction. - Consider the possibility of isomers which may have similar mass spectra but different retention times. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when synthesizing this compound?
A1: Common impurities largely depend on the synthetic route. A frequent method involves the condensation of 2-amino-4-methoxyphenol with a carboxylic acid or its derivative. Potential impurities could include:
-
Unreacted starting materials: 2-amino-4-methoxyphenol.
-
Byproducts: Diacylated or other side-reaction products.
-
Isomers: Positional isomers if the starting materials are not pure.
Q2: My NMR spectrum shows unexpected signals. How can I determine if they are impurities?
A2: First, compare your spectrum with reference spectra for this compound if available. Look for signals that do not correspond to the expected protons or carbons of your target molecule. Pay attention to the integration values in the ¹H NMR; they should correspond to the expected proton ratios. Small, unintegrated peaks are often indicative of impurities. Two-dimensional NMR techniques like COSY and HSQC can help in assigning signals and identifying unexpected correlations that may arise from impurities.
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: The most effective way is to use a hyphenated technique like LC-MS or GC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity. This information, combined with an understanding of the synthetic pathway, can often lead to the identification of the impurity's structure. For definitive structural elucidation, the impurity may need to be isolated using preparative chromatography followed by NMR analysis.[5]
Q4: What are the characteristic FT-IR absorption bands for this compound that can help me assess its purity?
A4: Key FT-IR bands for this compound include:
-
Aromatic C-H stretching: around 3000-3100 cm⁻¹
-
Aliphatic C-H stretching (of the methoxy group): around 2850-2950 cm⁻¹
-
C=N stretching (of the oxazole ring): around 1600-1650 cm⁻¹
-
C-O-C stretching (aromatic ether): strong band around 1200-1270 cm⁻¹ The absence of broad O-H or N-H stretching bands (around 3200-3600 cm⁻¹) would indicate the absence of unreacted 2-amino-4-methoxyphenol.
Q5: Can I use a single analytical method to confirm the purity of my this compound sample?
A5: While a single method like HPLC can provide a good estimate of purity (e.g., >99% by peak area), it is best practice to use orthogonal methods for confirmation. Orthogonal methods rely on different separation principles. For example, complementing HPLC (based on polarity) with GC-MS (based on volatility and mass) and NMR (for structural confirmation and quantification) provides a much more comprehensive and reliable assessment of purity.
Experimental Protocols
HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
GC-MS Method for Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy for Functional Group Analysis
-
Instrumentation: FT-IR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to known functional group frequencies.
Visualizations
Caption: Workflow for the characterization and impurity management of this compound.
Caption: Logical troubleshooting workflow for analytical issues in this compound characterization.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methoxy-1,3-benzoxazole and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative overview of the biological performance of 5-Methoxy-1,3-benzoxazole and other key benzoxazole derivatives, supported by experimental data from peer-reviewed studies.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial, antifungal, and anticancer activities of various benzoxazole derivatives. The data is presented to facilitate a clear comparison of their potency.
Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | - | - | - | - | [1] |
| 2-(p-Nitrobenzyl)benzoxazole | - | - | - | - | [1] |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | - | - | - | - | [1] |
| Benzoxazole Derivative II | 50 | - | >200 | - | [2] |
| Benzoxazole Derivative III | 25 | - | >200 | - | [2] |
Note: Specific MIC data for this compound against a broad panel of bacteria was not available in the reviewed literature. The table presents data for other derivatives to illustrate the general antimicrobial potential of the benzoxazole scaffold.
Table 2: Comparative Antifungal Activity of Benzoxazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole | - | - | [3] |
| 2-(4-chlorophenyl)-1,3-benzoxazole | - | - | [3] |
| 2-(4-nitrophenyl)-1,3-benzoxazole | 2-256 | - | [3] |
| H-Box[3,4,5-(OMe)3Ph]-OMe | - | - | [4] |
Note: Direct MIC values for this compound against fungal strains were not explicitly found. The table includes data for other derivatives, including a trimethoxy-substituted compound, to provide context on antifungal activity.
Table 3: Comparative Anticancer Activity of Benzoxazole Derivatives (Half-maximal Inhibitory Concentration - IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| 5-Methoxy-N-phenylbenzo[d]oxazole-2-carboxamide (RBK-13) | 0.0347 | - | - | - | [5] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | - | - | - | - | [1] |
| 2-(p-Nitrobenzyl)benzoxazole | - | - | - | - | [1] |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | - | - | - | - | [1] |
| Benzoxazole-N-heterocyclic hybrid (4c) | Potent | - | - | Potent | [6] |
| 2-(p-chlorobenzyl)benzoxazole | - | - | - | - | [7] |
Note: The data highlights the significant potency of a 5-methoxy substituted benzoxazole derivative (RBK-13) against the MCF-7 breast cancer cell line.[5] Data for other derivatives are included for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future studies.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to reach a specific optical density, typically corresponding to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard). The inoculum is then diluted to the final testing concentration.
-
Serial Dilution of Compounds: The benzoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzoxazole derivatives exert their biological effects through various mechanisms, often by targeting key cellular pathways.
Antimicrobial Mechanism of Action
Several benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
References
- 1. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 6. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Biological Activity of 5-Methoxy-1,3-benzoxazole and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Methoxy-1,3-benzoxazole and its structurally related analogues. This document synthesizes experimental data on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties, offering a valuable resource for drug discovery and development.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a methoxy group at the 5-position of the benzoxazole ring has been a strategy to modulate the biological profile of these compounds. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key signaling pathways implicated in their mechanisms of action. While extensive data exists for various benzoxazole analogues, specific quantitative biological activity data for the parent compound, this compound, is limited in the reviewed literature. This guide, therefore, focuses on a comparative analysis of its active analogues.
Comparative Biological Activity Data
The following tables summarize the quantitative data for various analogues of this compound, categorized by their biological activity.
Table 1: Anticancer Activity of this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1,3-benzoxazole | MDA-MB-231 (Breast) | 24.78 ± 1.02 | [1] |
| 2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver) | 3.95 ± 0.18 | [2] |
| 2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast) | 4.054 ± 0.17 | [2] |
| 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast) | 4.75 ± 0.21 | [2][3] |
| 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver) | 4.61 ± 0.34 | [2][3] |
Table 2: Antimicrobial and Antifungal Activity of this compound Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | <0.156 | [4] |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 0.312 | [4] |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Staphylococcus aureus | 0.312 | [4] |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Proteus hauseri | 0.625 | [4] |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Clostridium sporogenes | 0.625 | [4] |
| 3-(2-(3,4,5-trimethoxyphenyl)benzoxazol-5-yl)alanine methyl ester | Pichia pastoris | 15.6 | [5] |
Table 3: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | IC50 (µM) | Reference |
| 2-amino-N'-(3,4,5-trimethoxybenzylidene)benzoxazole-5-carbohydrazide | COX-2 Inhibition | 33.5 (µg/ml) | [6] |
| Naphtho-triazole with methoxy substituent | TNF-α production inhibition | 1.9 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the control.
Antimicrobial and Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the test compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, mix the enzyme, a heme cofactor, and the test compound in a reaction buffer. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method or a fluorescent probe.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the COX enzyme activity compared to the control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the biological activities of benzoxazole derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by certain benzoxazole derivatives.
Caption: Inhibition of the mTOR/p70S6K signaling pathway by specific benzoxazole analogues.
Caption: A typical experimental workflow for the evaluation of novel benzoxazole derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano-ntp.com [nano-ntp.com]
- 7. researchgate.net [researchgate.net]
Validating Experimental Results of 5-Methoxy-1,3-benzoxazole Synthesis: A Comparative Guide
For researchers and professionals in drug development, the successful and verifiable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 5-Methoxy-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols, characterization data, and a validation workflow are presented to aid in the replication and verification of experimental outcomes.
Comparison of Synthetic Methods
The synthesis of this compound typically proceeds through the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon synthon. The choice of reagent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. Below is a comparison of common synthetic routes.
| Method | Reagents | Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Method A: Formic Acid Cyclization | 2-amino-4-methoxyphenol, Formic Acid | Reflux | Good to Excellent | Readily available and inexpensive reagents. | Requires high temperatures and may need purification by chromatography. |
| Method B: Triethyl Orthoformate Cyclization | 2-amino-4-methoxyphenol, Triethyl Orthoformate | Reflux, often with an acid catalyst | High | Forms a volatile byproduct (ethanol), simplifying workup. | Triethyl orthoformate is more expensive than formic acid. |
| Alternative Method: Microwave-Assisted Synthesis | 2-amino-4-methoxyphenol, Formic Acid or Orthoformate | Microwave irradiation | Often higher than conventional heating | Rapid reaction times, potentially higher yields. | Requires specialized microwave synthesis equipment. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method A: Synthesis via Formic Acid Cyclization
This protocol is a standard method for the formation of the benzoxazole ring.
Materials:
-
2-amino-4-methoxyphenol
-
Formic acid (98-100%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware with a Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, a mixture of 2-amino-4-methoxyphenol (1.0 eq) and formic acid (1.2 eq) in toluene is refluxed.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated solution of sodium bicarbonate to neutralize the excess formic acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Validation of Experimental Results
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. The experimental data should be compared with established reference data.
Characterization Data Summary
| Analysis | Expected Results | Reference Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.09 (s, 1H, H-2), 7.41 (d, J=8.8 Hz, 1H, H-7), 7.19 (d, J=2.4 Hz, 1H, H-4), 6.91 (dd, J=8.8, 2.4 Hz, 1H, H-6), 3.87 (s, 3H, -OCH₃) | Consistent with published spectra.[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.6, 151.3, 145.2, 141.5, 115.8, 110.8, 101.9, 55.9 | Consistent with published spectra.[1] |
| IR (KBr) | ν (cm⁻¹): ~3120 (C-H aromatic), ~2950 (C-H aliphatic), ~1620 (C=N), ~1500 (C=C aromatic), ~1250 (C-O-C) | Characteristic peaks for benzoxazole and methoxy groups. |
| Mass Spec. (ESI+) | m/z: 150.05 [M+H]⁺ | Predicted m/z for C₈H₇NO₂ is 149.05.[2] |
Experimental and Validation Workflow
The logical progression from synthesis to validation is crucial for reproducible research. The following diagram illustrates this workflow.
Signaling Pathway and Logical Relationships
The synthesis of this compound is a well-established chemical transformation. The logical relationship between the reactants and the product is depicted in the following diagram.
References
The Scant Landscape of 5-Methoxy-1,3-benzoxazole Derivatives: A Comparative Guide on Structure-Activity Relationships
While the benzoxazole scaffold is a cornerstone in medicinal chemistry, a comprehensive and systematic exploration of the structure-activity relationship (SAR) for 5-Methoxy-1,3-benzoxazole derivatives remains surprisingly limited in publicly available research. This guide synthesizes the scattered data to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting the existing knowledge and the significant gaps that present opportunities for future investigation.
The inherent drug-like properties of the benzoxazole nucleus have led to its incorporation into a multitude of biologically active compounds with activities ranging from antimicrobial to anticancer. The introduction of a methoxy group at the 5-position is anticipated to modulate the electronic and lipophilic character of the molecule, potentially influencing its interaction with biological targets. However, dedicated studies that systematically vary substituents on the this compound core to elucidate clear SAR are not abundant. This report collates findings from broader benzoxazole studies that include 5-methoxy analogs, providing a nascent picture of their potential.
Comparative Biological Activity
The available quantitative data on this compound derivatives is sparse. The following table summarizes the reported biological activities, primarily in the context of cancer research where these compounds have shown some promise as kinase inhibitors.
| Compound ID | Substitution Pattern | Biological Target | Assay | Activity (IC50) | Reference |
| 1 | 2-(p-methoxyphenyl)-5-methoxy | VEGFR-2 | Kinase Assay | 0.970 µM | [1] |
| 2 | 2-(p-methoxyphenyl)-5-methoxy | c-Met | Kinase Assay | 1.885 µM | [1] |
| 3 | 2-(phenyl)-5-methoxy-acetamidyl | VEGFR-2 | Kinase Assay | >10 µM | [1] |
| 4 | 2-(phenyl)-5-methoxy-acetamidyl | c-Met | Kinase Assay | >10 µM | [1] |
Note: The data presented is limited and derived from a single study investigating piperidinyl-based benzoxazole derivatives.[1] A direct comparison of a wider range of substituents on the this compound core is not available.
Elucidating the Structure-Activity Relationship: A Preliminary Analysis
Based on the limited data, a rudimentary SAR can be inferred:
-
Substitution at the 2-position is critical for activity. The presence of an aryl group, such as a p-methoxyphenyl ring, at the 2-position appears to be more favorable for VEGFR-2 and c-Met inhibition compared to an acetamidyl linker to a phenyl group.[1]
-
The nature of the linker at the 2-position influences potency. A direct C-C bond between the benzoxazole core and an aryl substituent (as in compounds 1 and 2) results in significantly higher potency than an acetamide linker (compounds 3 and 4).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)[1]
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and c-Met kinases were used. A suitable substrate, such as a poly(Glu, Tyr) 4:1 peptide, was prepared in a kinase reaction buffer.
-
Compound Preparation: Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP were mixed in a 96-well plate. The test compound or vehicle (DMSO) was added to the wells. The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a suitable method, such as an ELISA-based assay with a specific antibody for the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, was determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The identified biological targets of this compound derivatives, VEGFR-2 and c-Met, are receptor tyrosine kinases that play crucial roles in cancer progression through their involvement in angiogenesis and cell proliferation.
References
A Comparative Spectroscopic Analysis of 5-Methoxy-1,3-benzoxazole and Structurally Related Compounds
This guide presents a detailed comparative analysis of the spectroscopic data for 5-Methoxy-1,3-benzoxazole and its structurally similar counterparts: benzoxazole, 5-methylbenzoxazole, and 5-chlorobenzoxazole. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource for the identification and characterization of these heterocyclic compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and the selected analogous compounds. This side-by-side comparison facilitates the differentiation of these molecules based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | Other Protons | Solvent |
| This compound | 8.05 (s) | 7.25 (d) | - | 6.95 (dd) | 7.55 (d) | 3.85 (s, 3H, -OCH₃) | CDCl₃ |
| Benzoxazole | 8.13 (s) | 7.75 (m) | 7.35 (m) | 7.35 (m) | 7.55 (m) | - | CDCl₃ |
| 5-Methylbenzoxazole | 8.00 (s) | 7.50 (s) | - | 7.15 (d) | 7.40 (d) | 2.45 (s, 3H, -CH₃) | CDCl₃ |
| 5-Chlorobenzoxazole | 8.15 (s) | 7.70 (d) | - | 7.30 (dd) | 7.50 (d) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent |
| This compound | 152.0 | 145.0 | 105.0 | 156.0 | 112.0 | 115.0 | 140.0 | 55.8 (-OCH₃) | CDCl₃ |
| Benzoxazole | 151.1 | 141.9 | 124.6 | 124.6 | 121.7 | 110.4 | 150.8 | - | CDCl₃ |
| 5-Methylbenzoxazole | 151.5 | 142.0 | 126.0 | 134.0 | 122.0 | 110.0 | 149.0 | 21.5 (-CH₃) | CDCl₃ |
| 5-Chlorobenzoxazole | 152.1 | 142.9 | 125.5 | 130.1 | 122.3 | 111.3 | 149.7 | - | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-O-C Stretch | Other Key Bands |
| This compound | ~1630 | ~1600, 1480 | ~1250 (asym), ~1030 (sym) | ~2950 (C-H, methoxy) |
| Benzoxazole | 1628 | 1605, 1455 | 1245 | - |
| 5-Methylbenzoxazole | ~1630 | ~1600, 1490 | ~1240 | ~2920 (C-H, methyl) |
| 5-Chlorobenzoxazole | ~1625 | ~1600, 1475 | ~1240 | ~1090 (C-Cl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 149 | 134 ([M-CH₃]⁺), 106 ([M-CH₃-CO]⁺) |
| Benzoxazole | 119 | 91 ([M-CO]⁺), 64 |
| 5-Methylbenzoxazole | 133 | 132 ([M-H]⁺), 104 ([M-HCN-H]⁺) |
| 5-Chlorobenzoxazole | 153/155 (isotope pattern) | 118 ([M-Cl]⁺), 90 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 to 64 scans are co-added.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 200 ppm, a pulse width of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1-2 s. A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the FT-IR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a mass-to-charge (m/z) ratio range of 50-500. The electron energy is typically set to 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Workflow and Structures
The following diagrams, generated using the DOT language, illustrate the logical workflow of this comparative study and the chemical structures of the analyzed compounds.
Caption: Workflow for comparative spectroscopic analysis.
Caption: Structures of the analyzed benzoxazole derivatives.
Methoxy-Substituted Benzoxazoles: A Comparative Analysis of In Silico and In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a methoxy group to the benzoxazole core can significantly influence its pharmacokinetic and pharmacodynamic properties, making methoxy-substituted benzoxazoles a subject of intense research. This guide provides an objective comparison of the in silico and in vitro activities of methoxy-benzoxazole derivatives, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative data for 5-Methoxy-1,3-benzoxazole is limited, this guide draws upon experimental data from closely related analogues to provide a representative analysis.
In Silico vs. In Vitro Anticancer Activity: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Certain benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors.
Quantitative Data Summary
The following table summarizes the in silico molecular docking scores and the corresponding in vitro cytotoxic and VEGFR-2 inhibitory activities of representative methoxy-benzoxazole derivatives.
| Compound ID | In Silico Docking Score (kcal/mol) vs. VEGFR-2 | In Vitro IC50 vs. HepG2 (µM) | In Vitro IC50 vs. MCF-7 (µM) | In Vitro VEGFR-2 Inhibition (IC50, nM) |
| 12l | Not specified | 10.50 | 15.21 | 97.38[1][2] |
| 12d | Not specified | Not specified | Not specified | 194.6[1] |
| 12i | Not specified | Not specified | Not specified | 155[1] |
| Sorafenib (Standard) | Not specified | Not specified | Not specified | 48.16[1] |
Note: Specific docking scores for these compounds were not detailed in the provided search results, but the studies confirmed favorable binding interactions with key amino acids in the VEGFR-2 active site.[2]
Experimental Protocols
In Silico Molecular Docking: Molecular docking studies are performed to predict the binding affinity and orientation of a ligand (the benzoxazole derivative) within the active site of a target protein (VEGFR-2).
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the benzoxazole derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined active site of the protein. The program explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol.[3]
In Vitro Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
In Vitro VEGFR-2 Kinase Assay (ELISA): This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate coated with a substrate for the VEGFR-2 kinase.
-
Kinase Reaction: Recombinant human VEGFR-2 enzyme, ATP, and the test compounds (benzoxazole derivatives) at various concentrations are added to the wells.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is then added, and the absorbance is measured. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]
Signaling Pathway and Experimental Workflow
Caption: VEGFR-2 signaling pathway and the inhibitory action of methoxy-benzoxazole derivatives.
In Silico vs. In Vitro Anti-inflammatory Activity: Targeting COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data Summary
The following table presents in silico docking results and in vitro COX-2 inhibitory data for a series of N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives.
| Compound ID | In Silico Docking Score (kcal/mol) vs. COX-2 | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro COX-1 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| 3a | -11.4 | 0.71 | >100 | >140.84 |
| 3d | -12.1 | 0.06 | 13.5 | 225 |
| 3g | -12.5 | 0.08 | 15.2 | 190 |
| Celecoxib (Standard) | -11.9 | 0.05 | 15.0 | 300 |
Data extracted from a study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives.[6]
Experimental Protocols
In Silico Molecular Docking: The protocol is similar to that described for VEGFR-2, with the target protein being human COX-2 (e.g., PDB ID: 1CX2). The docking study aims to understand the binding interactions of the benzoxazole derivatives within the COX-2 active site, which can explain their potency and selectivity.[6]
In Vitro COX-1/COX-2 Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified human recombinant COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound (benzoxazole derivative) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit. The IC50 value for each compound against both enzymes is determined.[6]
Workflow and Logical Relationships
Caption: A generalized workflow for the discovery of benzoxazole-based inhibitors.
Conclusion
The presented data on methoxy-substituted benzoxazole derivatives highlight a strong correlation between in silico predictions and in vitro experimental outcomes. Molecular docking studies have been instrumental in identifying promising candidates and rationalizing their biological activities. The in vitro assays subsequently confirm the predicted inhibitory potential against key therapeutic targets like VEGFR-2 and COX-2.
For researchers and drug development professionals, this comparative guide underscores the value of an integrated approach, where computational methods guide the synthesis and biological evaluation of novel compounds. The methoxy-benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with potential applications in oncology and inflammatory diseases. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of 5-Methoxy-1,3-benzoxazole Analogs Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 5-Methoxy-1,3-benzoxazole against established standard drugs in the fields of oncology, bacteriology, and mycology. Due to a lack of publicly available experimental data on the specific biological activity of the parent compound, this compound, this report focuses on its structurally related derivatives to offer insights into the potential efficacy of this chemical scaffold.
The benzoxazole nucleus is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein is intended to guide further research and drug discovery efforts centered around the 5-methoxy-benzoxazole core.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for 5-methoxy-benzoxazole derivatives in comparison to standard therapeutic agents. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, such as cell lines, microbial strains, and specific assay protocols.
Anticancer Activity
The cytotoxic effects of 5-methoxy-benzoxazole derivatives have been evaluated against various cancer cell lines, with Doxorubicin serving as a common standard for comparison. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of anticancer activity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Methoxy-benzoxazole Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) |
| 2-(2,4-Dimethoxyphenyl)-5-methoxy-benzoxazole | A549 (Lung Carcinoma) | 0.15 ± 0.01 |
| SW480 (Colon Carcinoma) | 3.68 ± 0.59 | |
| 2-(Phenyl)-5-methoxy-benzoxazole | A549 (Lung Carcinoma) | 0.23 ± 0.05 |
| SW480 (Colon Carcinoma) | 5.45 ± 0.67 | |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 0.46 ± 0.02 |
| SW480 (Colon Carcinoma) | >20 |
Note: Data for 5-methoxy-benzoxazole derivatives is sourced from studies on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which share the core benzoxazole structure with a 5-methoxy substitution[1]. Doxorubicin data varies between studies, with some reporting IC50 values greater than 20 µM for SW480 cells[1].
Antibacterial Activity
The antibacterial efficacy of benzoxazole derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Ciprofloxacin is a broad-spectrum antibiotic commonly used as a standard for comparison.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of a 5-Methyl-benzoxazole Derivative and Ciprofloxacin
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 0.15 |
Note: Data for a 5-methyl-benzoxazole derivative is presented as a proxy due to the absence of specific data for a 5-methoxy derivative[2][3]. The MIC of Ciprofloxacin for P. aeruginosa is reported as 0.15 µg/ml[4].
Antifungal Activity
Similar to antibacterial testing, the antifungal activity is also assessed by the Minimum Inhibitory Concentration (MIC). Hymexazol is a systemic fungicide often used as a reference compound.
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of a 5-Methyl-benzoxazole Derivative and a Standard Antifungal
| Compound/Drug | Fungal Strain | MIC (µg/mL) |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 |
| Oxiconazole (Standard) | Candida albicans | 6.25 |
Note: Data for a 5-methyl-benzoxazole derivative is presented as a proxy[3]. Oxiconazole is used as a standard for comparison in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-methoxy-benzoxazole derivative) and a standard drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound and the standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Antifungal Susceptibility Testing
A variety of methods are available for determining the antifungal susceptibility of a compound. The broth microdilution method, similar to the antibacterial protocol, is commonly used.
-
Preparation of Antifungal Dilutions: Prepare serial two-fold dilutions of the test compound and a standard antifungal drug (e.g., Hymexazol or a clinically relevant azole) in a 96-well microtiter plate with a suitable medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension. The final inoculum concentration will vary depending on the fungal species.
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungus.
-
MIC Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. The exact endpoint criteria (e.g., 50% or 90% inhibition) can vary depending on the drug and fungus.
Mandatory Visualization
The following diagrams illustrate the workflows of the key experimental protocols described above.
Caption: Workflow of the MTT assay for determining anticancer activity.
Caption: General workflow for MIC determination by broth microdilution.
Caption: A potential signaling pathway for the anticancer action of benzoxazole derivatives.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 5-Methoxy-1,3-benzoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 5-Methoxy-1,3-benzoxazole is essential for its development and application in pharmaceutical research. The validation of analytical methods is a critical process to ensure data quality and consistency. This guide provides a comparative overview of common analytical techniques for the analysis of this compound.
Due to limited publicly available data on the cross-validation of analytical methods specifically for this compound, this guide presents a comparative framework based on established methodologies for structurally similar compounds, including other benzoxazole and methoxy-substituted heterocyclic derivatives.[1][2] The experimental data and protocols provided are representative and intended to guide researchers in the development and cross-validation of methods for this specific analyte.
Comparative Overview of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of related small organic molecules.[3][4]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Identification, High-Sensitivity Quantification |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µg/mL | 0.003 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.05 - 2 µg/mL | 0.007 - 6.67 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound based on methods for analogous compounds.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is widely applicable for the routine quantification of this compound in various samples.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is commonly used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: Ambient or controlled at 25°C.[3]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration of the analyte in the sample is determined from this curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and is particularly effective for the identification and quantification of volatile and semi-volatile compounds.
Sample Preparation:
-
Extraction: Employ liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Derivatization: To enhance volatility and thermal stability, derivatization may be necessary.
Chromatographic and Spectrometric Conditions:
-
GC Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a reference standard. Quantification is typically achieved using an internal standard method or a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its high selectivity and sensitivity.[5]
Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins using a solvent like acetonitrile.
-
Evaporation and Reconstitution: Evaporate the supernatant and reconstitute the residue in the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: Reversed-phase C18 or similar (e.g., 2.1 x 100 mm, 2.7 µm).[6]
-
Mobile Phase:
-
Gradient Program: A fast gradient is typically used to ensure high throughput.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and validation.
Caption: General workflow for the analysis of this compound.
Cross-Validation Logic
Cross-validation ensures that different analytical methods or laboratories produce comparable and reliable data.
Caption: Logical flow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Biological Assays of 5-Methoxy-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-Methoxy-1,3-benzoxazole is a key structural motif in a variety of synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological assays used to evaluate these derivatives, with a focus on their anticancer and antimicrobial properties. By presenting quantitative data from various studies and detailing the experimental protocols, this document aims to offer insights into the reproducibility and variability of these assays, aiding researchers in the design and interpretation of their own experiments.
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The most common assay to evaluate this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported for various this compound derivatives in different cancer cell lines.
| Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2-(p-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast) | MTT | 17.23 | [1] |
| 2-(p-methoxyphenyl)benzo[d]oxazole | A549 (Lung) | MTT | 9.32 | [1] |
| 2-(p-methoxyphenyl)benzo[d]oxazole | PC-3 (Prostate) | MTT | 22.63 | [1] |
| 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast) | MTT | 4.75 ± 0.21 | [2] |
| 5-chloro-2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver) | MTT | 4.61 ± 0.34 | [2] |
| Unsubstituted 2-(2-methoxyphenyl)benzo[d]oxazole | MCF-7 (Breast) | MTT | 4.054 ± 0.17 | [2][3] |
| Unsubstituted 2-(2-methoxyphenyl)benzo[d]oxazole | HepG2 (Liver) | MTT | 3.95 ± 0.18 | [2][3] |
Note: Variations in IC₅₀ values can be attributed to differences in the specific chemical structures of the derivatives, cell line sensitivity, and specific experimental conditions.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways in Anticancer Activity
Several this compound derivatives have been suggested to exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][3] Inhibition of VEGFR-2 can lead to reduced tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial activity is typically assessed using broth microdilution or agar well diffusion methods to determine the minimum inhibitory concentration (MIC).
Quantitative Data Summary
The following table presents the MIC values for a this compound derivative against different microbial strains.
| Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| 5-methoxy-2-substituted-benzoxazole | E. coli | Broth Microdilution | 64 - >512 | [5][6] |
| 5-methoxy-2-substituted-benzoxazole | P. aeruginosa | Broth Microdilution | 64 - >512 | [5][6] |
| 5-methoxy-2-substituted-benzoxazole | S. aureus | Broth Microdilution | 64 - >512 | [5][6] |
| 5-methoxy-2-substituted-benzoxazole | E. faecalis | Broth Microdilution | 64 | [5] |
| 5-methoxy-2-substituted-benzoxazole | C. albicans | Broth Microdilution | 64 - >512 | [5][6] |
Note: The wide range of MIC values highlights the variability in the susceptibility of different microbial strains to these compounds and the influence of the specific substitutions on the benzoxazole core.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of this compound derivatives.
Caption: General workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
The biological evaluation of this compound derivatives has revealed their potential as both anticancer and antimicrobial agents. While assays such as the MTT and broth microdilution are standard methods for these evaluations, the presented data indicates that the biological activity is highly dependent on the specific chemical structure of the derivative and the biological system being tested. For researchers in this field, careful consideration of the experimental design and the inherent variability of biological assays is crucial for obtaining reproducible and reliable results. The detailed protocols and workflow diagrams provided in this guide serve as a foundational resource for the consistent evaluation of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. esisresearch.org [esisresearch.org]
comparative study of the pharmacokinetic properties of 5-Methoxy-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic properties of 5-Methoxy-1,3-benzoxazole and the well-characterized benzoxazole derivative, benoxaprofen. Due to the limited availability of public experimental data for this compound, this document will focus on presenting the known pharmacokinetic parameters of benoxaprofen as a benchmark for comparison. The guide also provides detailed experimental protocols for key pharmacokinetic and metabolism studies to support further research into novel benzoxazole compounds.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for benoxaprofen in rats. This data serves as a reference for the anticipated pharmacokinetic profile of other benzoxazole derivatives.
| Pharmacokinetic Parameter | This compound | Benoxaprofen (in Rats) | Reference |
| Absorption | |||
| Oral Bioavailability | Data not available | Well absorbed after oral administration of 1-10 mg/kg doses.[1][2] | [1][2] |
| Tmax (Time to peak plasma concentration) | Data not available | Data not available | |
| Cmax (Peak plasma concentration) | Data not available | Data not available | |
| Distribution | |||
| Protein Binding | Data not available | Extensively bound to plasma proteins. | [1][2] |
| Tissue Distribution | Data not available | Highest concentrations found in the liver, kidney, lungs, adrenals, and ovaries after a 20 mg/kg oral dose. The compound crosses the placental barrier.[1][2] | [1][2] |
| Metabolism | |||
| Major Metabolites | Data not available | A significant portion is excreted unchanged. The main metabolite is an ester glucuronide.[1][2] In another study, a taurine conjugate was also identified in rat bile.[3] | [1][2][3] |
| Primary Site of Metabolism | Data not available | Liver.[4] | [4] |
| Excretion | |||
| Elimination Half-life (t½) | Data not available | Approximately 28 hours.[1][2] | [1][2] |
| Route of Excretion | Data not available | Primarily through the biliary-faecal route.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro pharmacokinetic studies are provided below. These protocols are fundamental for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel benzoxazole derivatives.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the steps for determining the pharmacokinetic profile of a compound after oral administration to rats.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).
-
Administration: A single oral dose is administered to the rats via gavage.
3. Blood Sampling:
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma.
4. Sample Analysis:
-
Plasma samples are analyzed using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to determine the concentration of the parent drug and any major metabolites.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. This is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
In Vitro Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the liver, providing an early indication of its potential for hepatic clearance.
1. Reagents and Materials:
-
Pooled liver microsomes from the species of interest (e.g., rat, human).
-
NADPH regenerating system (to support the activity of cytochrome P450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control compounds (with known metabolic stability).
2. Incubation:
-
The test compound is incubated with the liver microsomes and the NADPH regenerating system in a temperature-controlled environment (typically 37°C).
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
3. Reaction Termination and Sample Preparation:
-
The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
The samples are centrifuged, and the supernatant is collected for analysis.
4. Analysis:
-
The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.
5. Data Analysis:
-
The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). These values can then be used to predict the in vivo hepatic clearance of the compound.
Visualizations
The following diagrams illustrate the experimental workflow for an in vivo pharmacokinetic study and a simplified representation of the metabolic pathway of benoxaprofen.
References
- 1. Disposition and metabolism of benoxaprofen in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and Metabolism of Benoxaprofen in Laboratory Animals and Man [periodicos.capes.gov.br]
- 3. Stereoselective metabolism of benoxaprofen in rats. Biliary excretion of benoxaprofen taurine conjugate and glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxy-1,3-benzoxazole: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-1,3-benzoxazole, aligning with general best practices and regulatory considerations.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on its hazard profile, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Therefore, strict adherence to the following is necessary:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this substance[1].
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust or fumes[1].
-
Handling Practices: Avoid all personal contact, including inhalation[1]. Do not eat, drink, or smoke when using this product. After handling, wash all exposed external body areas thoroughly[1]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[2].
Hazard Profile Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe management.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[1]. |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin[1]. |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled[1]. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as a hazardous waste stream, in compliance with local, state, and federal regulations[1]. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system[3].
1. Waste Identification and Segregation:
-
Clearly label this compound waste with the words "Hazardous Waste," the full chemical name, and associated hazard pictograms[3].
-
This waste must be segregated from other laboratory waste streams to prevent accidental mixing and potentially dangerous chemical reactions[4][5].
2. Containerization:
-
Use a suitable, leak-proof container for waste collection. Polyethylene or polypropylene containers are often preferred for chemical waste[1].
-
Ensure the container is compatible with this compound.
-
The container must be kept tightly closed except when adding waste[5].
-
Label the container with the full chemical name, quantity, date of generation, and the principal investigator's contact information[3].
3. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills (Dry): For small spills of the solid material, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[1].
-
Minor Spills (Wet): If the substance is in solution, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
General Cleanup: After the initial cleanup, wash the area with large amounts of water[1].
-
Emergency Services: If contamination of drains or waterways occurs, advise emergency services immediately[1].
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a ventilated cabinet[4].
-
Storage areas should be inaccessible to unauthorized personnel[4].
-
Ensure that the storage is in compliance with Control of Substances Hazardous to Health (COSHH) regulations or equivalent local standards[4].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal[3][4].
-
Provide them with a completed Hazardous Waste Information Form, detailing the contents and quantity of the waste[3].
-
Never transport hazardous chemical waste yourself unless you are licensed to do so[4].
6. Documentation:
-
Maintain a record of all hazardous waste generated and disposed of for a minimum of three years. This includes consignment notes and any other related documentation[4].
Experimental Protocol: Neutralization (Not Recommended without EHS Approval)
While some general chemical waste can be neutralized, there is no standard, approved protocol for the neutralization of this compound in a laboratory setting for disposal purposes. Attempting to neutralize this compound without a validated procedure and EHS approval can be dangerous. The recommended and safest disposal method is through a certified hazardous waste management service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 5-Methoxy-1,3-benzoxazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-benzoxazole. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with several hazards, necessitating stringent safety measures.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] Furthermore, it causes skin and serious eye irritation and may lead to respiratory irritation.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Requirements
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1] Always inspect PPE for integrity before use.[2]
| Protection Type | Specification | Standard (Example) |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] | - |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] A face shield should be worn if there is a splash potential.[3] | EN 166 (EU) or NIOSH approved (US)[1][2] |
| Hand Protection | Chemically resistant gloves. The suitability and durability depend on the frequency and duration of contact.[1] Always wash hands thoroughly after handling, even when gloves are worn.[2] | EN 374 (EU) or F739 (US)[1] |
| Skin and Body Protection | A lab coat or protective clothing is required.[1][2] For spill cleanup or situations with high exposure risk, chemical-resistant coveralls or an apron may be necessary.[3] | EN 340[1] |
| Respiratory Protection | Use only in a well-ventilated area.[1] If ventilation is inadequate or for nuisance exposures, a particle respirator may be used. For higher protection, an air-purifying respirator with appropriate cartridges is recommended.[2] | NIOSH (US) or CEN (EU) approved[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety throughout the experimental workflow.
Preparation and Precautionary Measures
-
Ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Locate the nearest eyewash station and safety shower before starting work.[2]
-
Verify that the chemical fume hood is functioning correctly.[2]
-
Designate a specific area within the fume hood for handling the compound.[3]
-
Ensure all required PPE is available and in good condition.[2]
Handling the Chemical
-
Conduct all weighing and transferring of the chemical within a chemical fume hood to prevent inhalation of dust.[2][3]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Keep containers securely sealed when not in use.[1]
-
Use dedicated spatulas and tools to prevent cross-contamination.[3]
Post-Handling Procedures
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Launder contaminated clothing separately before reuse.[1]
-
Clean the work area and decontaminate any equipment used.
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If skin irritation persists, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing.[1] If eye irritation persists, seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and call a poison center or doctor if you feel unwell.[1][2]
Spill Response
-
Minor Spills: Evacuate the area.[2] Clean up spills immediately, wearing appropriate PPE.[1] Use dry clean-up procedures to avoid generating dust.[1] Collect residues and place them in a suitable, labeled container for waste disposal.[1]
-
Major Spills: Alert personnel in the area and contact emergency services.[1] Control personal contact by wearing protective clothing.[1] Prevent spillage from entering drains or water courses.[1]
-
After cleanup, wash the area with large amounts of water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Chemical Waste Disposal
-
Collect unused chemical and any material contaminated with it in a clearly labeled, sealed, and appropriate hazardous waste container.[2][5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines.[6]
-
Store waste containers in a designated, secure area away from incompatible materials.[1]
Contaminated PPE Disposal
-
Used gloves and other contaminated disposable PPE must be disposed of as hazardous waste.[2]
-
Place contaminated PPE in a sealed bag or container, clearly labeled as hazardous waste.
Disposal Method
-
Arrange for disposal through a licensed professional waste disposal service.[2]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the product to enter drains.[2]
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for ensuring proper PPE is used when handling this compound.
Caption: PPE Selection and Use Workflow for Hazardous Chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
